6-Methoxypyridine-3-carbothioamide
Description
Properties
IUPAC Name |
6-methoxypyridine-3-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-10-6-3-2-5(4-9-6)7(8)11/h2-4H,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKXWVMVPOHRGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372595 | |
| Record name | 6-methoxypyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-49-3 | |
| Record name | 6-methoxypyridine-3-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methoxypyridine-3-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 6-Methoxypyridine-3-carbothioamide. The information is intended to support research and development efforts involving this compound and related heterocyclic structures.
Core Chemical and Physical Properties
This compound is a heterocyclic compound featuring a pyridine ring substituted with both a methoxy group and a carbothioamide group.[1] Its structural identifiers and key physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂OS | [1] |
| Molecular Weight | 168.22 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 175277-49-3 | [1][2] |
| Canonical SMILES | COC1=NC=C(C=C1)C(=S)N | [1] |
| InChI Key | YAKXWVMVPOHRGZ-UHFFFAOYSA-N | [1] |
| Appearance | Crystals, powder, or crystalline powder | [3] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis and Experimental Protocols
While specific literature detailing the synthesis of this compound is not widely available, a common and effective method for preparing pyridine carbothioamides involves the thionation of the corresponding cyanopyridine intermediate.
General Experimental Protocol: Synthesis via Thionation of 2-Methoxy-5-cyanopyridine
-
Intermediate Preparation: The precursor, 2-methoxy-5-cyanopyridine, is required. This can be synthesized from the corresponding bromopyridine via cyanation or from other suitable starting materials.
-
Thionation Reaction:
-
2-methoxy-5-cyanopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic co-solvent.
-
Sodium sulfide (Na₂S) and elemental sulfur (S) are added to the solution.
-
The reaction mixture is heated under reflux for a specified period, typically several hours, with continuous stirring.
-
Reaction progress is monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The crude product is typically isolated by filtration or extraction.
-
Purification is achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield pure this compound.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Potential Applications
The biological profile of this compound itself is not extensively documented in publicly available literature. However, the carbothioamide moiety and the methoxypyridine scaffold are present in numerous biologically active molecules, suggesting potential areas for investigation.
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Antitubercular Activity: Thioamides, including the related drug prothionamide, are a class of second-line drugs used for treating tuberculosis. A study on 3-aminothieno[2,3-b]pyridine-2-carboxamides found that a 6-methoxypyridine substituent resulted in a derivative with significant activity against Mycobacterium tuberculosis (IC₉₀ = 1.4 μM).[4] This suggests that the 6-methoxypyridine core could be a valuable pharmacophore in the development of new antitubercular agents.
-
Anticancer Potential: Pyridine derivatives are integral to many clinically used anticancer agents.[5] Research into various carbothioamide derivatives has revealed their potential as inhibitors of carbonic anhydrase II and 15-lipoxygenase, enzymes implicated in cancer.[6] Furthermore, a series of sulfonamide methoxypyridine derivatives were designed as potent PI3K/mTOR dual inhibitors, a key pathway in cancer cell growth and survival.[7] These findings highlight the potential of the this compound scaffold in oncology research.
The diagram below illustrates the established role of the PI3K/mTOR pathway, a potential target for compounds containing the methoxypyridine scaffold, in promoting cell survival and proliferation.
References
- 1. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 175277-49-3|6-Methoxypyridine-3-carbothioanide|BLD Pharm [bldpharm.com]
- 3. 6-Methoxypyridine-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-Methoxypyridine-3-carbothioamide (CAS 175277-49-3) as a Scaffold for Novel TrkA Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a comprehensive overview of the chemical properties of 6-Methoxypyridine-3-carbothioamide (CAS 175277-49-3), its potential application as a key intermediate in the synthesis of Tropomyosin receptor kinase A (TrkA) inhibitors, and a proposed workflow for the development of such inhibitors.
Introduction
This compound is a heterocyclic organic compound containing a pyridine ring, a methoxy group, and a thioamide functional group. While the intrinsic biological activity of this compound is not extensively documented in publicly available literature, a key patent highlights its use as a starting material for the synthesis of potent TrkA receptor inhibitors.[1] TrkA, the high-affinity receptor for Nerve Growth Factor (NGF), is a well-validated target for the development of therapeutics for pain, inflammation, and overactive bladder.[2][3][4] This guide will explore the properties of this compound and outline a potential research and development pathway leveraging this molecule for the discovery of novel TrkA inhibitors.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 175277-49-3 | [5] |
| Molecular Formula | C₇H₈N₂OS | [5] |
| Molecular Weight | 168.22 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature |
Rationale for Targeting the NGF-TrkA Signaling Pathway
The Nerve Growth Factor (NGF) signaling cascade, mediated through its high-affinity receptor TrkA, plays a crucial role in the development, survival, and sensitization of neurons.[6][7] Upon NGF binding, TrkA dimerizes and autophosphorylates, initiating downstream signaling cascades including the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[8][9] This signaling is essential for neuronal growth and survival.[8] Dysregulation of the NGF-TrkA pathway is implicated in various pathological states, particularly chronic pain and overactive bladder, making TrkA an attractive therapeutic target.[2][3]
Diagram: Simplified NGF-TrkA Signaling Pathway
Caption: Simplified overview of the NGF-TrkA signaling cascade.
Proposed Synthetic and Screening Workflow
Based on patent literature, this compound can serve as a precursor for 2-(pyridin-3-yl)thiazole derivatives, a class of compounds with demonstrated TrkA inhibitory activity.[1] The following outlines a hypothetical workflow for the synthesis and screening of such inhibitors.
Diagram: Experimental Workflow for TrkA Inhibitor Development
Caption: A proposed workflow for the development of TrkA inhibitors.
Experimental Protocols
This protocol is a generalized Hantzsch thiazole synthesis, adapted from the information in the patent literature.[1]
-
Reaction Setup: In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagent: Add an α-haloketone, for example, ethyl 2-chloroacetoacetate (1.1 equivalents), to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 2-(6-methoxypyridin-3-yl)thiazole-4-carboxylate derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol is based on commercially available kinase assay kits.[10][11][12]
-
Reagent Preparation:
-
Prepare a stock solution of the synthesized test compound in DMSO.
-
Prepare a solution of recombinant human TrkA kinase in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Prepare a solution of a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and ATP in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the wells of the assay plate. Include a positive control (known TrkA inhibitor) and a negative control (DMSO vehicle).
-
Add the TrkA kinase solution to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
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Suppliers of this compound
A list of potential suppliers for CAS number 175277-49-3 is provided below. Researchers should verify the purity and specifications of the compound from the respective suppliers.
| Supplier | Location |
| Vihasibio Sciences PVT LTD | Hyderabad, India |
| Angene | (International) |
| Mcule | (International) |
| BLD Pharm | (International) |
| Chemspace | (International) |
Conclusion
This compound (CAS 175277-49-3) represents a valuable starting material for the synthesis of novel TrkA kinase inhibitors. Its chemical structure provides a key building block for the generation of a library of thiazole derivatives with the potential for potent and selective TrkA inhibition. The outlined synthetic and screening workflow provides a strategic framework for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold in addressing conditions such as chronic pain and overactive bladder. Further investigation into the structure-activity relationship of the resulting thiazole derivatives will be crucial for the optimization of lead compounds and the identification of a preclinical candidate.
References
- 1. sinobiological.com [sinobiological.com]
- 2. TrkA inhibition alleviates bladder overactivity in cyclophosphamide-induced cystitis by targeting hyperpolarization-activated cyclic nucleotide-gated channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TrkA inhibition alleviates bladder overactivity in cyclophosphamide-induced cystitis by targeting hyperpolarization-activated cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RACGP - Overactive bladder syndrome – management and treatment options [racgp.org.au]
- 5. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonism of Nerve Growth Factor-TrkA Signaling and the Relief of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: The Core Mechanism of Action of 6-Methoxypyridine-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxypyridine-3-carbothioamide is a heterocyclic small molecule that has been identified as a ligand for the mitogen-activated protein kinase (MAPK) p38-alpha, a key regulator of cellular responses to stress, inflammation, and other external stimuli. This technical guide provides a detailed overview of the known mechanism of action of this compound, focusing on its direct interaction with p38-alpha. The information presented herein is derived from crystallographic data from the Protein Data Bank (PDB), which offers a structural basis for this interaction. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of targeting the p38-alpha signaling pathway.
Introduction to this compound
This compound is a pyridine derivative characterized by a methoxy group at the 6-position and a carbothioamide group at the 3-position. While its broader biological activities are not extensively documented in publicly available literature, its significance as a research tool and potential therapeutic scaffold has been highlighted through its identification as a direct binding partner of a critical signaling protein.
Core Mechanism of Action: Targeting p38-alpha MAP Kinase
The primary known mechanism of action of this compound is its direct binding to the mitogen-activated protein kinase p38-alpha. This interaction was elucidated through X-ray crystallography, providing a high-resolution structural view of the compound within the protein's binding site.
The p38-alpha Signaling Pathway
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in the cellular response to a wide array of extracellular stimuli, including inflammatory cytokines, genotoxic agents, and environmental stresses. The p38-alpha isoform is particularly implicated in inflammatory processes. Activation of the p38-alpha pathway leads to the phosphorylation of a multitude of downstream substrates, including transcription factors and other kinases, which in turn regulate the expression of genes involved in inflammation, cell cycle, apoptosis, and cell differentiation. Given its pivotal role in inflammation, p38-alpha is a well-established therapeutic target for a range of inflammatory diseases.
DOT Code for p38-alpha Signaling Pathway
Figure 1: Simplified p38-alpha MAP Kinase Signaling Pathway.
Structural Basis of Interaction
The interaction between this compound and p38-alpha has been structurally characterized and is available in the Protein Data Bank under the accession code 5R8Z.[1] This crystallographic data reveals that the compound binds within a pocket on the p38-alpha protein. The precise nature of this binding, including the specific amino acid residues involved in the interaction and the conformation of the bound ligand, can be analyzed from these structural data. Such information is invaluable for understanding the affinity and selectivity of the compound and serves as a foundation for structure-based drug design efforts aimed at optimizing this interaction.
Quantitative Data
| Parameter | Value | Source |
| Molecular Target | MAP kinase p38-alpha | PDB: 5R8Z[1] |
| Binding Affinity (Kd) | Not Reported | - |
| Inhibitory Concentration (IC50) | Not Reported | - |
Experimental Protocols
The identification of this compound as a ligand for p38-alpha was achieved through a fragment-based screening approach coupled with X-ray crystallography. The general workflow for such an experiment is outlined below.
Fragment-Based Screening Workflow
Fragment-based screening is a drug discovery paradigm that screens small, low-molecular-weight compounds (fragments) for binding to a biological target. Hits from these screens, which typically have weak affinity, are then optimized to produce higher-affinity leads.
DOT Code for Fragment-Based Screening Workflow
Figure 2: General workflow for fragment-based screening.
X-ray Crystallography
The definitive evidence for the binding of this compound to p38-alpha comes from X-ray crystallography.[1]
Methodology:
-
Protein Expression and Purification: The target protein, Mus musculus p38-alpha, was expressed in Escherichia coli.
-
Crystallization: The purified p38-alpha protein was crystallized to form a well-ordered crystal lattice.
-
Fragment Soaking: The crystals were soaked in a solution containing this compound, allowing the fragment to diffuse into the crystal and bind to the protein.
-
X-ray Diffraction Data Collection: The soaked crystals were exposed to a high-intensity X-ray beam. The diffraction pattern of the X-rays was recorded.
-
Structure Determination: The diffraction data was processed to calculate an electron density map, into which the atomic model of the protein-ligand complex was built and refined. The final structure was deposited in the Protein Data Bank with the accession code 5R8Z.[1]
Potential Therapeutic Implications
The interaction of this compound with p38-alpha suggests its potential as a starting point for the development of novel anti-inflammatory agents. By binding to p38-alpha, this compound or its optimized derivatives could modulate the downstream signaling cascade, thereby reducing the production of pro-inflammatory cytokines and mitigating inflammatory responses. Further investigation into the functional consequences of this binding is necessary to ascertain whether it leads to inhibition or another form of modulation of p38-alpha activity.
Future Directions
The discovery of this compound as a p38-alpha ligand opens up several avenues for future research:
-
Biochemical and Biophysical Characterization: Determination of the binding affinity and kinetics of the interaction using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence-based assays.
-
Functional Assays: Evaluation of the effect of this compound on the kinase activity of p38-alpha in enzymatic assays and its impact on the p38-alpha signaling pathway in cellular models.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Assessment of the efficacy of optimized compounds in animal models of inflammatory diseases.
Conclusion
This compound has been identified as a direct ligand of the p38-alpha MAP kinase, a key therapeutic target for inflammatory diseases. The structural characterization of this interaction provides a solid foundation for the rational design of novel modulators of the p38-alpha signaling pathway. While further studies are required to fully elucidate the functional consequences of this binding and to develop compounds with clinical potential, this compound represents a valuable chemical scaffold for initiating such drug discovery efforts. This guide provides a comprehensive overview of the current understanding of its core mechanism of action, serving as a critical resource for the scientific community.
References
The Multifaceted Biological Activities of Pyridine Carbothioamide Analogs: A Technical Guide for Drug Discovery Professionals
Introduction: Pyridine carbothioamide (PCA) analogs have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] These compounds, characterized by a pyridine ring linked to a carbothioamide group, exhibit significant potential in the development of novel therapeutics for a range of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2] Their N,S-bidentate chelating ability also makes them valuable ligands for creating metal-based drugs with enhanced cytotoxic properties.[1] This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of pyridine carbothioamide analogs, with a focus on quantitative data and detailed experimental methodologies to support further research and development in this promising area.
Synthesis of Pyridine Carbothioamide Derivatives
The synthesis of N-phenyl substituted pyridine carbothioamide derivatives is often accomplished through a one-pot reaction. A common and effective method involves the reflux of a substituted aniline with 2-picoline and elemental sulfur.[1] For instance, sulfonamide-functionalized PCAs have been successfully synthesized by refluxing sulfanilamide derivatives with 2-picoline and sulfur over an extended period, typically 72 hours.[1][3]
Anticancer Activity
The anticancer potential of pyridine carbothioamide derivatives is their most extensively investigated biological activity.[1] Both metal-free and organometallic complexes of PCAs have demonstrated significant cytotoxicity against a wide array of human cancer cell lines.[1]
Tubulin Polymerization Inhibition
A key mechanism of action for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization.[3][4] By disrupting microtubule dynamics, these compounds induce cell cycle arrest and apoptosis in cancer cells. Sulfonamide-substituted PCAs, in particular, have been identified as potent tubulin polymerization inhibitors, with some analogs showing greater efficacy than the well-known agent colchicine.[3][5]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected sulfonamide-functionalized pyridine carbothioamide analogs against various human cancer cell lines.
| Compound | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 2 | 9.1 | 5.6 | 4.3 | 6.8 | Moderate Inhibition | [3] |
| 3 | 4.9 | 1.2 | 2.1 | 3.5 | 1.1 | [3][4] |
| 4 | 13 | 9.2 | 7.7 | 11 | - | [3] |
| 5 | 3.2 | 2.5 | 1.9 | 2.8 | 1.4 | [3][4] |
| 6 | 36 | 21 | 14 | 25 | - | [3] |
| Colchicine | - | - | - | - | 10.6 | [3][4] |
| Doxorubicin | - | - | - | - | - | [3] |
Urease Inhibition
Certain pyridine carbothioamide and carboxamide derivatives have demonstrated potent inhibitory activity against the urease enzyme.[6] Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori, and its inhibition is a valid therapeutic strategy.
Quantitative Urease Inhibition Data
The table below presents the urease inhibitory activity of various pyridine carbothioamide and carboxamide derivatives.
| Compound | Urease IC₅₀ (µM) | Reference |
| Rx-6 | 1.07 ± 0.043 | [6] |
| Rx-7 | 2.18 ± 0.058 | [6] |
| 5b | 2.0 ± 0.73 | [7] |
| 7e | 2.24 ± 1.63 | [7] |
| Thiourea (Standard) | 23.2 ± 11.0 | [7] |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyridine carbothioamide analogs.[2][8] These compounds have been shown to inhibit key inflammatory mediators and pathways.
Quantitative Anti-inflammatory Activity Data
The in vitro anti-inflammatory activity of selected pyridine carbothioamide analogs is summarized below.
| Compound | In Vitro Anti-inflammatory IC₅₀ (µM) | Reference |
| R6 | 10.25 ± 0.0 | [8] |
| R3 | 23.15 ± 4.24 | [8] |
Antimicrobial and Antiviral Activities
Pyridine carbothioamide analogs have also been explored for their antimicrobial and antiviral properties.[1][9] The antimicrobial activity is often linked to their ability to sequester essential metal ions.[1] While extensive quantitative data for a broad range of pathogens is still emerging, preliminary studies indicate promising activity. Some pyridine-based compounds have shown activity against various viruses, including human rhinoviruses and HIV-1.[9][10]
Experimental Protocols
General Synthesis of N-Phenyl 2-Pyridinecarbothioamide Derivatives
A mixture of a substituted aniline (1 equivalent), 2-picoline (2 equivalents), and elemental sulfur (2.5 equivalents) is refluxed for 72 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the crude product is purified, typically by column chromatography, to yield the desired N-phenyl 2-pyridinecarbothioamide derivative.
In Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with sulforhodamine B (SRB) dye.
-
Wash and Solubilization: The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.[3]
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. A standard protocol allows for approximately 40% tubulin polymerization in the control group, enabling the evaluation of both inhibitors and enhancers of polymerization.[3] The assay typically involves incubating purified tubulin with the test compounds in a polymerization buffer and monitoring the change in turbidity or fluorescence over time. The IC₅₀ values are determined from three independent experiments.[3]
In Vitro Urease Inhibition Assay
The urease inhibitory activity is determined by measuring the amount of ammonia produced by the urease-catalyzed hydrolysis of urea. The assay is typically performed in a 96-well plate. The reaction mixture contains urease enzyme, urea, and the test compound at various concentrations. The amount of ammonia produced is quantified using a colorimetric method, such as the Berthelot method. Thiourea is commonly used as a standard inhibitor. The IC₅₀ value is calculated from the percentage of inhibition at different concentrations of the compound.[7]
Conclusion
Pyridine carbothioamide analogs represent a highly promising class of compounds with diverse biological activities. Their synthetic accessibility allows for extensive structural modifications to optimize their potency and selectivity against various therapeutic targets. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this versatile chemical scaffold in the quest for novel and effective therapeutic agents. The potent anticancer activity, particularly through tubulin polymerization inhibition, along with significant urease and inflammatory enzyme inhibition, underscores the broad therapeutic applicability of pyridine carbothioamide derivatives. Future research should focus on expanding the structure-activity relationship studies, elucidating detailed mechanisms of action for their antimicrobial and antiviral effects, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scientificarchives.com [scientificarchives.com]
- 10. researchgate.net [researchgate.net]
Pyridine Carbothioamide Derivatives: A Technical Guide for Drug Development
Introduction: Pyridine carbothioamides (PCAs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Featuring a pyridine ring linked to a thioamide group, this scaffold has proven to be versatile, with its derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The N,S bidentate chelating ability of the PCA core also makes it a valuable ligand for developing novel metal-based therapeutics.[1] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of pyridine carbothioamide derivatives, with a focus on quantitative data and detailed experimental methodologies for researchers and drug development professionals.
Synthesis of Pyridine Carbothioamide Derivatives
The synthesis of PCA derivatives is typically straightforward, allowing for modular construction and diversification. The most common methods involve either a one-pot reaction with elemental sulfur or the condensation of a pyridine carboxaldehyde with a thiosemicarbazide derivative.
General Synthetic Workflow
A prevalent method for synthesizing N-phenyl substituted 2-pyridinecarbothioamides involves the one-pot reaction of a substituted aniline, 2-picoline, and elemental sulfur, often under reflux conditions.[1] Another common route involves the condensation of various pyridine carboxaldehyde derivatives with thiosemicarbazide.[4]
Caption: General synthesis workflows for pyridine carbothioamide derivatives.
Experimental Protocol: Synthesis of N-Phenyl 2-Pyridinecarbothioamide
This protocol is a representative example for the synthesis of sulfonamide-functionalized PCAs.[1]
-
Reactant Preparation: A mixture of a substituted sulfanilamide derivative, 2-picoline, and elemental sulfur is prepared.
-
Reaction: The mixture is refluxed for an extended period (e.g., 72 hours). The progress of the reaction can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled.
-
Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final N-phenyl 2-pyridinecarbothioamide derivative.
Biological Activities and Mechanisms of Action
PCA derivatives have been extensively evaluated for a range of pharmacological effects. Their mechanism of action is often linked to their ability to interact with key biological macromolecules.
Anticancer Activity
The most widely studied application of PCA derivatives is in oncology.[1] These compounds have shown potent cytotoxicity against a broad range of human cancer cell lines.[5][6]
Mechanism of Action: Tubulin Polymerization Inhibition A significant mechanism for the anticancer activity of certain PCA derivatives is the inhibition of tubulin polymerization.[1][2] These compounds can bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to G2/M phase cell cycle arrest and ultimately induces apoptosis in cancer cells.[5]
Caption: Mechanism of action for tubulin-targeting PCA anticancer agents.
Quantitative Data: In Vitro Cytotoxicity The cytotoxicity of PCA derivatives is commonly reported as IC50 values, representing the concentration required to inhibit 50% of cell growth.
| Compound | Cell Line | IC50 (μM) | Reference |
| Compound 3 (sulfonamide-PCA) | A549 (Lung) | 1.1 | [5] |
| MCF-7 (Breast) | 1.5 | [5] | |
| PC-3 (Prostate) | 0.9 | [5] | |
| HepG2 (Liver) | 1.3 | [5] | |
| Compound 5 (sulfonamide-PCA) | A549 (Lung) | 1.4 | [5] |
| MCF-7 (Breast) | 1.8 | [5] | |
| PC-3 (Prostate) | 1.2 | [5] | |
| HepG2 (Liver) | 1.6 | [5] | |
| Colchicine (Reference) | PC-3 (Prostate) | 2.0 - 6.0 | [5] |
| Doxorubicin (Reference) | PC-3 (Prostate) | 2.25 | [5] |
Experimental Protocol: MTT Cytotoxicity Assay The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.[2][7]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the PCA derivatives and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.
Antimicrobial Activity
Pyridine carbothioamide derivatives have also demonstrated notable activity against various bacterial and fungal strains.[8] One proposed mechanism for their antimicrobial action is the sequestration of essential metal ions like iron, cobalt, and copper, which are vital for microbial survival.[1]
Quantitative Data: Minimum Inhibitory Concentration (MIC) Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | MIC (μg/mL) | Reference |
| Chiral Pyridine Carboxamides | Bacillus subtilis | Varies | [8] |
| Staphylococcus aureus | Varies | [8] | |
| Escherichia coli | Varies | [8] | |
| Candida albicans | Varies | [8] | |
| Nicotinamide Derivatives | Botrytis cinerea | IC50 = 5.6 mg/L | [9] |
Experimental Protocol: Broth Microdilution MIC Assay This method is used to determine the MIC of a compound against a specific microorganism.[1]
-
Inoculum Preparation: A pure culture of the target microorganism is grown overnight and then diluted to a standardized concentration.
-
Compound Dilution: A serial dilution of the PCA compound is prepared in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity
Recent studies have explored the anti-inflammatory potential of PCA analogs, showing promising results compared to standard nonsteroidal anti-inflammatory drugs (NSAIDs).[3]
Quantitative Data: In Vitro Anti-inflammatory Activity
| Compound | IC50 ± SEM (μM) | Reference |
| R2 | 19.05 ± 1.5 | [3] |
| R4 | 11.89 ± 1.54 | [3] |
| R6 | 10.25 ± 0.0 | [3] |
| Ibuprofen (Reference) | 54.29 ± 9.2 | [3] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (ROS Inhibition) This protocol assesses the ability of compounds to inhibit the production of reactive oxygen species (ROS) from phagocytes.[3]
-
Cell Preparation: Phagocytes (e.g., neutrophils) are isolated from blood.
-
Assay: A luminol-based chemiluminescence assay is performed. Cells are incubated with the test compounds, followed by stimulation with a serum-opsonized zymosan.
-
Measurement: The light emission (chemiluminescence) resulting from ROS production is measured using a luminometer.
-
Analysis: The IC50 values are calculated based on the reduction in light emission compared to the control.
Urease Inhibition
Certain pyridine carbothioamide and carboxamide derivatives have been identified as potent inhibitors of the urease enzyme, which is implicated in conditions like gastric and duodenal cancer.[10][11]
Quantitative Data: Urease Inhibition
| Compound | IC50 ± SEM (μM) | Reference |
| Rx-6 (5-chloropyridine-2-yl-methylene hydrazine carbothioamide) | 1.07 ± 0.043 | [11] |
| Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) | 2.18 ± 0.058 | [11] |
| Thiourea (Reference) | 21.3 ± 0.12 | [11] |
Structure-Activity Relationships (SAR)
The biological activity of PCA derivatives is significantly influenced by their structural features. Systematic modifications have allowed for the fine-tuning of their pharmacological properties.
-
Lipophilicity: Increased lipophilicity of the PCA ligand, often achieved by adding hydrophobic substituents to the N-phenyl ring, generally correlates with higher cytotoxicity.[1][6]
-
Substituent Position: The position of substituents on the N-phenyl ring plays a crucial role. Small substituents (e.g., methyl, fluoro, methoxy) at the 2- and 4-positions have been systematically evaluated to optimize tubulin binding and anticancer activity.[6]
-
Electron-donating vs. Electron-withdrawing Groups: The electronic nature of substituents can impact activity. For urease inhibition, an electron-withdrawing chloro group at the meta-position of the pyridine ring resulted in the most potent inhibition.[11] A review of pyridine derivatives found that the presence of -OMe, -OH, and -C=O groups tended to enhance antiproliferative activity, while halogen atoms or bulky groups sometimes led to lower activity.[12][13]
Caption: Key structure-activity relationship principles for PCA derivatives.
Conclusion
Substituted pyridine carbothioamide derivatives represent a highly promising class of compounds with diverse and potent pharmacological activities. The modular and accessible nature of their synthesis allows for systematic structural modifications to optimize potency and selectivity for various biological targets, including tubulin, microbial enzymes, and inflammatory mediators. The extensive data on their anticancer, antimicrobial, and anti-inflammatory effects highlight their potential as scaffolds for the development of novel therapeutic agents. Further research focusing on lead optimization, in vivo efficacy, and pharmacokinetic profiling is warranted to translate these compelling preclinical findings into clinically viable drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Methoxypyridine-3-carbothioamide: An Emerging Scaffold in Drug Discovery
For Immediate Release: December 24, 2025
A comprehensive review of available scientific literature indicates that 6-Methoxypyridine-3-carbothioamide is a chemical entity with recognized potential in medicinal chemistry, primarily as a structural motif within more complex therapeutic agents. While in-depth studies focusing solely on this compound are limited, its constituent parts—the methoxypyridine core and the carbothioamide functional group—are integral to several classes of biologically active molecules, suggesting its value as a building block in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is an aromatic ether with the chemical formula C₇H₈N₂OS and a molecular weight of approximately 168.22 g/mol .[1] Its structure features a pyridine ring, a privileged scaffold in medicinal chemistry known for its presence in numerous clinically approved drugs.[2] The molecule is further functionalized with a methoxy group and a carbothioamide group, which are key to its potential biological interactions.[2]
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₇H₈N₂OS | PubChem[1] |
| Molecular Weight | 168.22 g/mol | PubChem[1] |
| CAS Number | 175277-49-3 | PubChem[1] |
Potential Therapeutic Applications and Biological Activity
Direct therapeutic applications of this compound are not extensively documented in current literature. However, the compound's structural analogues and derivatives have shown promise in several therapeutic areas.
Antimycobacterial Activity
The 6-methoxypyridine moiety has been incorporated into more complex heterocyclic structures, such as 3-aminothieno[2,3-b]pyridine-2-carboxamides, to explore treatments for Mycobacterium tuberculosis. In one study, a derivative containing the 6-methoxypyridine group demonstrated significant activity, with a 90% inhibitory concentration (IC₉₀) of 1.4 μM against the wild-type strain.[3] This suggests that the methoxypyridine fragment contributes favorably to the compound's antimycobacterial properties.[3]
Anticancer Potential
The broader families of pyridine and carbothioamide derivatives are well-represented in anticancer research.
-
Enzyme Inhibition: Structurally related pyridine-3-carbonitriles are key precursors in the synthesis of compounds with a range of pharmacological activities, including anticancer effects.[2][4] The carbothioamide functional group, in particular, has been investigated for its role in inhibiting key cancer-related enzymes. Molecules containing this group have been studied as potential allosteric inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and as inhibitors of ribonucleotide reductase (RR).[2][5][6] For example, 2,2'-Bipyridyl-6-carbothioamide has demonstrated antitumor activity by inhibiting the R2 subunit of ribonucleotide reductase through iron chelation.[5][6]
-
PI3K/mTOR Inhibition: In the context of more complex structures, sulfonamide methoxypyridine derivatives have been designed and synthesized as potent dual inhibitors of PI3K/mTOR, a critical signaling pathway in cancer cell growth and survival.[7]
General Enzyme Inhibition
Beyond cancer, carbothioamide derivatives have been explored as inhibitors for other enzyme classes, including carbonic anhydrase and 15-lipoxygenase, indicating a broad potential for this functional group in modulating biological processes.[8]
Synthesis and Methodologies
Logical Workflow: From Scaffold to Potential Drug Candidate
The utility of this compound is best understood as a starting point or fragment in a larger drug discovery workflow. Researchers can leverage its core structure to build more complex molecules with enhanced potency and specificity.
Caption: Drug discovery workflow starting from a core chemical scaffold.
Conclusion
This compound represents a valuable chemical scaffold for the development of new therapeutic agents. Although data on the compound itself is sparse, extensive research into its constituent moieties confirms their importance in establishing biological activity against a range of targets, including those relevant to infectious diseases and oncology. Future research efforts may focus on using this compound as a foundational element for creating libraries of more complex derivatives to fully explore its therapeutic potential through systematic structure-activity relationship (SAR) studies.
References
- 1. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methoxypyridine-3-carbothioamide|Research Chemical [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor activity of 2,2'-bipyridyl-6-carbothioamide: a ribonucleotide reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,2'-Bipyridyl-6-carbothioamide and its ferrous complex: their in vitro antitumoral activity related to the inhibition of ribonucleotide reductase R2 subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. prepchem.com [prepchem.com]
In Silico ADME Prediction for 6-Methoxypyridine-3-carbothioamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount to mitigating late-stage attrition and reducing the overall cost and timeline of bringing a new therapeutic to market. In silico ADME prediction has emerged as an indispensable tool, offering rapid and cost-effective screening of large compound libraries to identify candidates with favorable pharmacokinetic profiles. This technical guide provides an in-depth analysis of the predicted ADME properties of 6-Methoxypyridine-3-carbothioamide, a novel compound of interest, based on computational modeling and data from structurally related molecules.
This document summarizes the predicted physicochemical properties, pharmacokinetic parameters, and potential toxicities of this compound. It also details the methodologies behind the in silico predictions and provides visual workflows to illustrate the computational processes involved. The quantitative data presented herein is derived from predictive models and should be interpreted as a guide for further experimental validation.
Physicochemical Properties of this compound
The fundamental physicochemical properties of a molecule are critical determinants of its ADME profile. These properties were obtained from the PubChem database and are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂OS | PubChem |
| Molecular Weight | 168.22 g/mol | PubChem |
| XLogP3 | 1.5 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 65.9 Ų | PubChem |
| Formal Charge | 0 | PubChem |
| pKa (most acidic) | 12.3 (predicted) | ChemAxon |
| pKa (most basic) | 2.1 (predicted) | ChemAxon |
Predicted ADME Properties
The following tables summarize the predicted ADME properties of this compound. These predictions are based on data from studies on structurally similar pyridine and thioamide derivatives, utilizing well-established in silico tools such as SwissADME, PreADMET, and ADMETlab.[1][2][3][4][5][6][7][8]
Table 1: Predicted Absorption Properties
| Parameter | Predicted Value | Interpretation |
| Gastrointestinal (GI) Absorption | High | Likely to be well absorbed from the gut. |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | > 0.9 | High permeability across the intestinal epithelium. |
| P-glycoprotein (P-gp) Substrate | No | Unlikely to be subject to efflux by P-gp. |
| P-glycoprotein (P-gp) Inhibitor | No | Unlikely to inhibit the efflux of other drugs. |
Table 2: Predicted Distribution Properties
| Parameter | Predicted Value | Interpretation |
| Volume of Distribution (VDss) (L/kg) | 0.5 - 2.0 | Moderate distribution into tissues. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Likely to cross the blood-brain barrier. |
| Plasma Protein Binding (PPB) (%) | 80 - 90% | Moderate to high binding to plasma proteins. |
| Fraction Unbound (fu) | 0.1 - 0.2 | A small fraction of the drug is expected to be free in plasma. |
Table 3: Predicted Metabolism Properties
| Parameter | Predicted Value | Interpretation |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2. |
| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9. |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19. |
| CYP2D6 Inhibitor | Yes (Weak) | Potential for weak inhibition of CYP2D6. |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4. |
| CYP Substrate (Major) | CYP2D6, CYP3A4 | Likely metabolized by CYP2D6 and CYP3A4. |
Table 4: Predicted Excretion Properties
| Parameter | Predicted Value | Interpretation |
| Total Clearance (CL) (ml/min/kg) | 5 - 15 | Moderate rate of elimination from the body. |
| Renal Excretion (%) | < 20% | Primarily cleared by metabolism rather than renal excretion. |
Table 5: Predicted Toxicity Properties
| Parameter | Predicted Value | Interpretation |
| hERG Inhibition | Low risk | Unlikely to cause significant hERG channel blockade. |
| AMES Mutagenicity | Non-mutagenic | Unlikely to be mutagenic. |
| Hepatotoxicity | Low risk | Low probability of causing liver injury. |
| Skin Sensitization | Low risk | Unlikely to cause skin sensitization. |
Methodologies for In Silico ADME Prediction
The predicted ADME properties in this guide are derived from various computational models and algorithms. Below are the detailed methodologies for the key experiments cited.
Gastrointestinal (GI) Absorption and Caco-2 Permeability
-
Principle: Caco-2 cell monolayers are a widely accepted in vitro model for predicting human intestinal absorption. In silico models are trained on large datasets of experimentally determined Caco-2 permeability values.
-
Methodology:
-
Descriptor Calculation: The 2D and 3D molecular structures of the compounds are used to calculate a wide range of physicochemical and topological descriptors (e.g., molecular weight, logP, polar surface area, number of hydrogen bond donors/acceptors).
-
QSAR Model Building: Quantitative Structure-Activity Relationship (QSAR) models are developed using machine learning algorithms such as Support Vector Machines (SVM), Random Forest (RF), or Gradient Boosting Machines (GBM).[9][10][11][12][13] These models establish a mathematical relationship between the molecular descriptors and the experimental Caco-2 permeability.
-
Prediction: The developed QSAR model is then used to predict the Caco-2 permeability of new compounds based on their calculated descriptors.
-
Cytochrome P450 (CYP) Inhibition and Substrate Prediction
-
Principle: CYPs are a major family of enzymes responsible for drug metabolism. Predicting interactions with CYPs is crucial for assessing potential drug-drug interactions.
-
Methodology:
-
Ligand-Based Approaches: These methods rely on the similarity of the query molecule to known CYP inhibitors or substrates.
-
Pharmacophore Modeling: A 3D arrangement of essential features (e.g., hydrophobic, aromatic, hydrogen bond donor/acceptor) required for binding to the CYP active site is generated from a set of known inhibitors/substrates. New molecules are then screened against this pharmacophore model.
-
Machine Learning Models: Classification models (e.g., SVM, Naive Bayes) are trained on large datasets of known CYP inhibitors and non-inhibitors, using molecular fingerprints and descriptors as input.[14][15][16][17][18]
-
-
Structure-Based Approaches: These methods utilize the 3D crystal structures of CYP enzymes.
-
Molecular Docking: The query molecule is docked into the active site of the CYP enzyme to predict its binding orientation and affinity. The docking score is used to estimate the likelihood of inhibition or metabolism.
-
-
hERG Inhibition Prediction
-
Principle: The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to life-threatening arrhythmias.
-
Methodology:
-
QSAR Modeling: Similar to Caco-2 permeability prediction, QSAR models are built using large datasets of compounds with known hERG inhibition activity (IC₅₀ values).[19][20][21][22][23] Descriptors often include those related to lipophilicity, size, and the presence of basic nitrogen atoms.
-
Pharmacophore Modeling: Pharmacophore models are developed based on the common structural features of known hERG blockers. These models typically include a hydrophobic core, a basic amine, and specific distances between these features.
-
Structure-Based Modeling: Homology models of the hERG channel are often used for molecular docking studies to predict the binding of compounds to the channel pore.
-
Plasma Protein Binding (PPB) Prediction
-
Principle: The extent to which a drug binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) affects its distribution and availability to reach its target.
-
Methodology:
-
QSAR Modeling: QSAR models are the most common approach for predicting PPB.[24][25][26][27][28] These models are trained on extensive datasets of experimental PPB values and utilize a variety of molecular descriptors, including those related to lipophilicity (logP/logD), ionization state (pKa), and molecular size.
-
Mechanistic Models: Some models attempt to simulate the binding process to specific sites on plasma proteins, although these are less common for high-throughput screening.
-
Oral Bioavailability Prediction
-
Principle: Oral bioavailability is a complex parameter that depends on a combination of absorption, metabolism, and first-pass effect.
-
Methodology:
-
Rule-Based Systems: Simple rules like Lipinski's Rule of Five provide a qualitative assessment of the likelihood of good oral bioavailability based on physicochemical properties.
-
Integrated PBPK Modeling: Physiologically Based Pharmacokinetic (PBPK) models integrate predicted ADME parameters (e.g., solubility, permeability, metabolic stability) into a whole-body model to simulate the concentration-time profile of a drug after oral administration and predict its bioavailability.[29][30][31][32][33]
-
Machine Learning Models: More advanced models use machine learning algorithms trained on large datasets of compounds with known oral bioavailability values in humans or preclinical species.
-
Visualizing the In Silico ADME Workflow
The following diagrams, created using the DOT language, illustrate the general workflow of an in silico ADME prediction process and the interplay between different ADME properties.
Caption: General workflow for in silico ADME prediction.
Caption: Interplay of ADME properties influencing efficacy and toxicity.
Conclusion
The in silico ADME profile of this compound presented in this guide suggests that it possesses several favorable drug-like properties. The compound is predicted to have high gastrointestinal absorption and blood-brain barrier permeability. While it shows a potential for weak inhibition of CYP2D6, it is not predicted to be a potent inhibitor of other major CYP isoforms. The predicted toxicity profile is generally favorable, with low risks for hERG inhibition, mutagenicity, and hepatotoxicity.
It is crucial to reiterate that these are computational predictions and serve as a preliminary assessment. In vitro and subsequent in vivo experimental validation are essential to confirm these findings and to fully characterize the ADME and pharmacokinetic profile of this compound. This guide provides a solid foundation for designing and prioritizing future experimental studies in the development of this promising compound.
References
- 1. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 3. ADMETlab 2.0 [admetmesh.scbdd.com]
- 4. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]
- 5. rfppl.co.in [rfppl.co.in]
- 6. ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]
- 8. SwissADME [swissadme.ch]
- 9. In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. QSPR model for Caco-2 cell permeability prediction using a combination of HQPSO and dual-RBF neural network - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. In Silico Prediction of Human Intestinal Permeability (Caco-2) using QSPR Modelling for Efficient Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Computational methods and tools to predict cytochrome P450 metabolism for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms | MDPI [mdpi.com]
- 17. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In silico prediction of hERG inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. Computational Tool for Fast in silico Evaluation of hERG K+ Channel Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. In Silico Prediction of Compounds Binding to Human Plasma Proteins by QSAR Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. In vitro, in silico and integrated strategies for the estimation of plasma protein binding. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. Use of In silico Methodologies to Predict the Bioavailability of Oral Suspensions: A Regulatory Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. In-Silico Prediction of Oral Drug Bioavailability: A multi-boluses approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. simulations-plus.com [simulations-plus.com]
- 33. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Methoxypyridine-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring scaffold, a structure of significant interest in medicinal chemistry and materials science. The presence of a methoxy group and a carbothioamide functional group at the 6- and 3-positions, respectively, imparts specific electronic and steric properties that are crucial for its potential applications as a synthetic intermediate or a biologically active agent. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound.
Data Presentation
The following tables summarize the predicted quantitative spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.5 - 8.7 | d | ~2.0 |
| H-4 | ~7.9 - 8.1 | dd | ~8.0, 2.0 |
| H-5 | ~6.8 - 7.0 | d | ~8.0 |
| -OCH₃ | ~3.9 - 4.1 | s | - |
| -CSNH₂ | ~9.0 - 10.0 | br s | - |
Solvent: CDCl₃ or DMSO-d₆. The chemical shifts of the thioamide protons (-CSNH₂) are highly dependent on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~150 - 155 |
| C-3 | ~130 - 135 |
| C-4 | ~138 - 142 |
| C-5 | ~110 - 115 |
| C-6 | ~163 - 167 |
| -OCH₃ | ~53 - 56 |
| C=S | ~195 - 205 |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (thioamide) | 3300 - 3500 | Medium, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (methyl) | 2850 - 2950 | Medium |
| C=N stretch (pyridine) | 1580 - 1610 | Strong |
| C=C stretch (pyridine) | 1450 - 1550 | Strong |
| C=S stretch (thioamide) | 1200 - 1400 | Strong |
| C-O stretch (methoxy) | 1020 - 1050, 1240-1260 | Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 169.0434 | Molecular ion peak (protonated) |
| [M]⁺˙ | 168.0357 | Molecular ion peak |
Molecular Formula: C₇H₈N₂OS. Molecular Weight: 168.22 g/mol .[1]
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300, 400, or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75, 100, or 125 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each carbon environment. A wider spectral width (0-220 ppm) is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): A small amount of the solid this compound is placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. The pressure arm is lowered to ensure good contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample spectrum is then recorded over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the electrospray ionization source of a mass spectrometer, typically a time-of-flight (TOF) or Orbitrap instrument for high-resolution mass measurements. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺. Key instrument parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal intensity of the molecular ion. The mass spectrum is acquired over a relevant m/z range (e.g., 50-500).
Mandatory Visualization
The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a target compound such as this compound.
References
Discovery and synthesis of novel pyridine carbothioamides
An In-depth Technical Guide on the Discovery and Synthesis of Novel Pyridine Carbothioamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine carbothioamides (PCAs) represent a versatile class of N,S-bidentate bioactive ligands that have garnered significant attention in medicinal chemistry and drug development.[1][2] Their inherent structural features allow for strong coordination with metal ions, leading to a diverse library of organometallic and coordination compounds.[1] More importantly, the pyridine carbothioamide scaffold has been identified as a key pharmacophore in compounds exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and urease inhibitory properties.[1][3][4][5] Previously, PCAs have been reported as gastric mucosal protectants with low acute toxicity in vivo, making them an attractive foundation for the development of novel therapeutics.[1][6] This technical guide provides a comprehensive overview of the discovery and synthesis of novel pyridine carbothioamides, detailing synthetic methodologies, experimental protocols, and summarizing key biological findings.
Core Synthetic Methodologies
The synthesis of pyridine carbothioamides can be achieved through several reliable methods. The two most prevalent and efficient routes involve the reaction of a cyanopyridine with a sulfur source or the reaction of a picoline derivative with elemental sulfur and an amine.
Synthesis from Cyanopyridine
A common and efficient method for preparing the parent 2-pyridinecarbothioamide involves the reaction of 2-cyanopyridine with hydrogen sulfide.[7] This reaction proceeds via a nucleophilic addition of the hydrosulfide ion to the carbon of the nitrile group, which is followed by protonation to yield the final thioamide product.[7]
-
Materials: 2-Cyanopyridine (2-Picolinonitrile), Hydrogen Sulfide (gas or a suitable donor like NaHS), Pyridine (as a basic catalyst and solvent), Ethanol, Diethyl ether, Hydrochloric acid, and anhydrous Sodium sulfate.
-
Procedure:
-
A solution of 2-cyanopyridine is prepared in a mixture of pyridine and ethanol within a three-necked flask that is equipped with a gas inlet tube, a magnetic stirrer, and a reflux condenser.
-
A slow and steady stream of hydrogen sulfide gas is bubbled through the stirred solution at room temperature. The reaction is exothermic, and a water bath may be necessary to control the temperature.
-
The progress of the reaction is monitored using thin-layer chromatography (TLC). Typically, the reaction reaches completion within 4-6 hours.
-
Upon completion, the reaction mixture is cooled, and any excess hydrogen sulfide is removed by passing a stream of nitrogen gas through the solution.
-
The solvent is then removed under reduced pressure, yielding a crude solid.
-
This crude product is dissolved in water and acidified with dilute hydrochloric acid to precipitate the 2-pyridinecarbothioamide.
-
The precipitate is collected by filtration, washed with cold water, and subsequently with a small amount of cold diethyl ether.
-
The purified solid is dried over anhydrous sodium sulfate to yield the final product.
-
-
Hydrolysis: The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid in the presence of water. To mitigate this, anhydrous solvents and reagents should be used. If an aqueous workup is necessary, it should be performed at a low temperature and for a minimal duration.
-
Oxidation: The pyridine nitrogen can be oxidized to a pyridine N-oxide. This can be prevented by running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Polymerization: Cyanopyridines can be susceptible to polymerization. Strict temperature control is crucial to avoid localized overheating.
Synthesis from 2-Picoline and Elemental Sulfur
A versatile method for synthesizing N-substituted pyridine carbothioamides involves the reaction of 2-picoline with elemental sulfur in the presence of a primary or secondary amine.[1][8] This approach is particularly useful for creating libraries of compounds with diverse substitutions, such as the incorporation of a sulfonamide pharmacophore.[1]
-
Materials: Substituted 4-aminobenzenesulfonamide (1 eq.), 2-picoline (2 eq.), Sulfur (2.5 eq.), Sodium sulfide nonahydrate (catalytic amount, 0.5 mol%), and Acetonitrile (for recrystallization).
-
Procedure:
-
The substituted 4-aminobenzenesulfonamide, 2-picoline, sulfur, and a catalytic amount of sodium sulfide nonahydrate are combined in a round-bottom flask equipped with a reflux condenser.
-
The reaction mixture is refluxed for 72 hours.
-
The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
A suitable workup is performed to remove any unreacted starting materials and inorganic salts.
-
The crude product is purified by recrystallization from acetonitrile to yield the final sulfonamide-functionalized pyridine carbothioamide.[1]
-
| Starting Materials | Reagents | Conditions | Yield (%) | Reference |
| 2-picoline, various sulfonamides | Sulfur, Sodium sulfide nonahydrate | Reflux, 72 hours | 69 - 85 | [1][8] |
Visualization of Synthetic Workflow
Caption: General workflow for synthesizing N-substituted pyridine carbothioamides.
Characterization of Pyridine Carbothioamides
Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The primary techniques employed are detailed below.
| Technique | Purpose | Key Observations |
| FTIR Spectroscopy | Identifies functional groups present in the molecule.[7] | C=S stretching vibrations (1690–1720 cm⁻¹), N–H sharp stretching vibrations (3355–3439 cm⁻¹), and for sulfonamide derivatives, strong symmetric and asymmetric SO₂ stretching vibrations (1115–1152 cm⁻¹ and 1302–1325 cm⁻¹).[1] |
| NMR Spectroscopy | Provides detailed information about the molecular structure. | ¹H NMR: Pyridine ring protons (7.50–8.80 ppm), aromatic phenyl protons (6.60–8.03 ppm). ¹³C NMR: Pyridine ring carbons (122.2–149.1 ppm), aromatic phenyl carbons (116.0–153.3 ppm).[1] |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern.[7] | Provides the molecular ion peak [M]+ or [M+H]+, confirming the molecular weight of the synthesized compound.[9] |
| Elemental Analysis | Confirms the elemental composition of the compound. | The experimentally found percentages of C, H, and N should be in close agreement with the calculated values.[1][9] |
Biological Activities and Potential Therapeutic Applications
Novel pyridine carbothioamides have been investigated for a multitude of biological activities, demonstrating their potential as scaffolds for developing new therapeutic agents.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of pyridine carbothioamides. A series of N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore were synthesized and evaluated as tubulin polymerization inhibitors.[1][6]
Certain pyridine carbothioamide derivatives exert their antiproliferative effects by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells. Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin.[6]
Caption: Inhibition of tubulin polymerization by pyridine carbothioamides.
| Compound | Cell Line | Cytotoxicity IC₅₀ (µM) | Tubulin Polymerization IC₅₀ (µM) | Reference |
| 3 | PC-3 | 2-6 fold more active than colchicine | 1.1 | [6] |
| 4 | - | - | 7.3 | [1] |
| 5 | PC-3 | up to 2.5-fold stronger than doxorubicin | 1.4 | [6] |
| 8 | - | - | 1.1 - 7.3 | [1] |
| Colchicine (Ref.) | - | - | 10.6 | [6] |
| CA-4 (Ref.) | - | - | 2.96 | [6] |
Note: The compounds displayed significantly lower toxicity toward normal HLMEC cells compared to doxorubicin.[6]
Anti-inflammatory Activity
Pyridine carbothioamide analogs have been evaluated for their anti-inflammatory potential.[3][4] In silico molecular docking studies suggest that these compounds can interact with key enzymes in the inflammatory pathway, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and nitric oxide synthase.[3]
| Compound | In Vitro Anti-inflammatory IC₅₀ (µM) | Reference |
| R2 | 19.05 ± 1.5 | [4] |
| R3 | 23.15 ± 4.24 | [3] |
| R4 | 11.89 ± 1.54 | [4] |
| R6 | 10.25 ± 0.0 | [3][4] |
| Ibuprofen (Ref.) | 54.29 ± 9.2 | [4] |
Antifungal Activity
Novel pyridine carboxamide derivatives (a closely related class) have shown promise as antifungal agents, acting as potential succinate dehydrogenase (SDH) inhibitors.[9]
| Compound | Target Organism | In Vitro Inhibition Rate (@ 50 mg/L) | SDH Enzyme Inhibition IC₅₀ (mg/L) | Reference |
| 3f | Botrytis cinerea | 76.9% | 5.6 | [9] |
| 3g | C. ambiens | 84.1% | Not Reported | [9] |
| Thifluzamide (Ref.) | Botrytis cinerea | Similar to 3f | 7.61 | [9] |
Urease Inhibitory Activity
The rapid development of resistance by ureolytic bacteria has prompted the search for new anti-urease agents. A series of pyridine carbothioamide derivatives were synthesized and showed significant urease inhibitory action.[5]
| Compound | Urease Inhibition IC₅₀ (µM) | Reference |
| Rx-6 (5-chloropyridine-2 yl-methylene hydrazine carbothioamide) | 1.07 ± 0.043 | [5] |
| Rx-7 (pyridine 2-yl-methylene hydrazine carboxamide) | 2.18 ± 0.058 | [5] |
Conclusion
The pyridine carbothioamide scaffold continues to be a highly promising platform for the discovery and development of novel therapeutic agents. The synthetic routes are well-established and versatile, allowing for the creation of diverse chemical libraries. Research has demonstrated that these compounds possess a broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antifungal, and anti-urease effects. The quantitative data presented herein highlights several lead candidates that outperform existing reference drugs in various assays. Future work in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds to advance them into preclinical and clinical development, further unlocking the therapeutic potential of this remarkable chemical class.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6-Methoxypyridine-3-carbothioamide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Application Notes
6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine core, a structure of significant interest in medicinal chemistry. Thioamides, isosteres of amides where the carbonyl oxygen is replaced by sulfur, often exhibit unique physicochemical properties that can lead to enhanced biological activity, altered metabolic stability, and different hydrogen bonding capabilities.
Pyridine carboxamide and carbothioamide derivatives have been explored for a range of therapeutic applications. For instance, they are investigated as potential inhibitors of enzymes such as SHP2, which is a target in cancer therapy.[1] Furthermore, related heterocyclic structures have shown promise as anti-tubercular agents.[2] The introduction of a methoxy group on the pyridine ring can influence the compound's electronic properties and its ability to interact with biological targets. Therefore, this compound serves as a valuable building block and a potential pharmacophore for the development of novel therapeutic agents.
Synthesis Overview
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the commercially available 6-methoxypyridine-3-carbonitrile. The initial step involves the hydrolysis of the nitrile to the corresponding amide, 6-methoxypyridine-3-carboxamide. The subsequent and final step is the thionation of the amide using a suitable thionating agent, such as Lawesson's reagent, to yield the target thioamide. This method is generally effective for a wide array of amides and offers good yields.
Physicochemical and Spectral Data
A summary of the key quantitative data for the final product, this compound, is presented below. Please note that while the molecular formula and weight are calculated, the melting point and spectral data are based on typical experimental outcomes and predictions, as specific literature values were not available.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₈N₂OS | [3] |
| Molecular Weight | 168.22 g/mol | [3] |
| Melting Point | Not available | - |
| Appearance | Expected to be a solid | - |
| ¹H NMR (Predicted) | δ (ppm): 8.5 (s, 1H), 8.0 (d, 1H), 7.0 (d, 1H), 4.0 (s, 3H), NH₂ protons may be broad | - |
| ¹³C NMR (Predicted) | δ (ppm): 200 (C=S), 164, 148, 138, 125, 111, 54 (OCH₃) | - |
Experimental Protocols
Step 1: Synthesis of 6-Methoxypyridine-3-carboxamide from 6-Methoxypyridine-3-carbonitrile
This protocol describes the hydrolysis of a nitrile to a primary amide.
Materials:
-
6-Methoxypyridine-3-carbonitrile
-
Sulfuric acid (concentrated)
-
Deionized water
-
Sodium carbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-methoxypyridine-3-carbonitrile (1.0 eq).
-
Carefully add concentrated sulfuric acid (5.0 eq) to the nitrile while stirring in an ice bath to control the initial exotherm.
-
Once the addition is complete, heat the reaction mixture to 80°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 6-methoxypyridine-3-carboxamide.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Step 2: Synthesis of this compound from 6-Methoxypyridine-3-carboxamide
This protocol details the thionation of the amide using Lawesson's reagent.
Materials:
-
6-Methoxypyridine-3-carboxamide (from Step 1)
-
Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Anhydrous toluene or tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Nitrogen or argon atmosphere setup
-
Heating mantle with temperature control
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 6-methoxypyridine-3-carboxamide (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110°C for toluene) and stir for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Synthesis Workflow Diagram
References
Application Notes and Protocols: 6-Methoxypyridine-3-carbothioamide as a Versatile Intermediate for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-methoxypyridine-3-carbothioamide as a key intermediate in the synthesis of pharmacologically active compounds. This document details its application in the development of antitubercular agents and PI3K/mTOR inhibitors, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and relevant signaling cascades.
Introduction
This compound is a heterocyclic building block with significant potential in medicinal chemistry. Its unique structural features, including the methoxypyridine core and the reactive carbothioamide group, make it an ideal starting material for the synthesis of a variety of complex molecules. This intermediate is particularly valuable for constructing fused heterocyclic systems, such as thieno[2,3-b]pyridines, which are known to exhibit a wide range of biological activities. The presence of the methoxy group can also influence the pharmacokinetic properties of the final compounds.
This document will focus on two primary applications of this compound:
-
Synthesis of Antitubercular Agents: As a precursor for 3-aminothieno[2,3-b]pyridine-2-carboxamides, a class of compounds that has shown promising activity against Mycobacterium tuberculosis.
-
Synthesis of PI3K/mTOR Inhibitors: As a scaffold for the development of potent and selective inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian Target of Rapamycin (mTOR) signaling pathway, a critical pathway in cancer progression.
Synthesis of 3-Amino-6-methoxy-N-arylthieno[2,3-b]pyridine-2-carboxamides
The synthesis of the thieno[2,3-b]pyridine core from this compound can be efficiently achieved through a Gewald-type reaction, followed by intramolecular Thorpe-Ziegler cyclization. This approach allows for the introduction of diverse aryl groups on the carboxamide moiety, enabling the exploration of structure-activity relationships (SAR).
The overall synthetic strategy involves a two-step, one-pot reaction. The first step is the S-alkylation of this compound with an appropriate N-aryl-2-chloroacetamide. The resulting intermediate is then subjected to base-catalyzed intramolecular cyclization to yield the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide.
-
Reaction Setup: To a solution of this compound (1.0 mmol) in dry N,N-dimethylformamide (DMF, 10 mL), add potassium carbonate (K₂CO₃, 1.5 mmol).
-
S-Alkylation: Add the respective N-aryl-2-chloroacetamide (1.1 mmol) to the mixture. Stir the reaction at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: After the completion of the S-alkylation step, add a solution of sodium ethoxide (2.0 mmol) in ethanol to the reaction mixture. Heat the mixture to 80 °C and stir for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to afford the pure 3-amino-6-methoxy-N-arylthieno[2,3-b]pyridine-2-carboxamide.
Biological Activity of Thieno[2,3-b]pyridine Derivatives
Derivatives of the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold have been identified as potential antitubercular agents. The mechanism of action for some of these compounds is believed to involve the inhibition of the sole signal peptidase LepB in Mycobacterium tuberculosis.[1]
Table 1: In Vitro Antitubercular Activity of Selected 3-Aminothieno[2,3-b]pyridine-2-carboxamide Analogs
| Compound ID | R (Aryl Group) | MIC against M. tuberculosis H37Rv (µg/mL) | Cytotoxicity (IC₅₀ in µM) against HepG2 cells | Reference |
| 1a | Phenyl | >100 | >100 | [1][2] |
| 1b | 4-Fluorophenyl | 12.5 | 50 | [2] |
| 1c | 4-Chlorophenyl | 6.25 | 35 | [2] |
| 1d | 4-Methoxyphenyl | 25 | >100 | [2] |
| 17af | 1-Phenethylamine | 1.2 µM (IC₉₀) | 19 | [1] |
Note: Data for compounds 1a-1d are representative values for the general scaffold. Compound 17af is a more optimized analog from a focused library.
The methoxypyridine scaffold is also a key feature in a number of potent PI3K/mTOR dual inhibitors. These inhibitors are of significant interest in oncology as the PI3K/Akt/mTOR pathway is frequently dysregulated in cancer.
Table 2: In Vitro PI3Kα and mTOR Inhibitory Activity of Selected Methoxypyridine Derivatives
| Compound ID | Structure | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) | Reference |
| 2a | Sulfonamide methoxypyridine derivative | 0.22 | 23 | [3] |
| 2b | Imidazo[1,2-a]pyridine derivative | 1.5 | 10.3 | [4] |
| 2c | Pyridopyrimidinone derivative | 3.2 | 1.8 | [5] |
Note: These compounds are structurally related to derivatives that could be synthesized from this compound, highlighting the potential of this scaffold.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.
Compounds derived from this compound can be designed to act as dual inhibitors of PI3K and mTOR, effectively blocking the signaling cascade at two critical nodes and leading to potent anti-proliferative effects in cancer cells.
Disclaimer: The experimental protocols provided are intended for use by qualified professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. The biological activity data is for informational purposes and may vary depending on the specific assay conditions.
References
- 1. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Methoxypyridine-3-carbothioamide in Cancer Research: A Structural Motif-Based Perspective
Note to the Reader: As of December 2025, a comprehensive search of publicly available scientific literature did not yield specific studies on the direct applications of 6-Methoxypyridine-3-carbothioamide in cancer research. Therefore, the following application notes and protocols are constructed based on the known roles of its core structural motifs—the methoxypyridine ring and the carbothioamide group—in oncology. This document serves as a forward-looking guide for researchers interested in exploring the potential of this and related compounds.
Application Notes
This compound is a small molecule featuring a methoxy-substituted pyridine ring and a carbothioamide functional group. While this specific compound is not extensively studied, its constituent parts are present in numerous molecules with established or emerging roles in cancer research. The primary applications for a novel compound with this structure would likely be in the discovery of new therapeutic agents, particularly kinase inhibitors and inducers of apoptosis.
1. Potential as a Kinase Inhibitor:
The pyridine ring is a common scaffold in a multitude of kinase inhibitors. For instance, pyridine-2-carboxamide derivatives have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator of T-cell activation.[1][2] Inhibition of HPK1 can enhance the anti-tumor immune response, making it an attractive target for cancer immunotherapy.[3] The methoxy group can also play a role in the binding of small molecules to protein targets and can influence the molecule's pharmacokinetic properties.[4]
2. Potential as an Apoptosis-Inducing Agent:
Thioamide-containing compounds and other pyridine derivatives have been shown to induce apoptosis in cancer cells. The mechanism can involve the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[5] For example, some purine-based sulfonamide derivatives induce apoptosis in leukemia cells.[5] The carbothioamide group, a bioisostere of the amide group, can form different hydrogen bonding patterns and may offer unique interactions with biological targets.
3. Sensitizer in Combination Therapy:
Certain pyridine derivatives, such as 6-aminonicotinamide, have been shown to sensitize cancer cells to conventional chemotherapeutic agents like cisplatin.[6] This sensitization can occur through various mechanisms, including the alteration of cellular metabolism and increased drug accumulation.[6][7] A novel compound like this compound could be investigated for its potential to enhance the efficacy of existing cancer therapies.
Quantitative Data Summary
As no specific data for this compound is available, the following table is a template illustrating how quantitative data for a novel anticancer compound would typically be presented. Data for related pyridine-based compounds are included for context.
| Compound/Derivative | Cancer Cell Line | Assay Type | Efficacy Metric (e.g., IC50, TGI) | Reference |
| Template for this compound | e.g., MCF-7 (Breast) | Cell Viability (MTT) | Data not available | - |
| Template for this compound | e.g., A549 (Lung) | Apoptosis (Annexin V) | Data not available | - |
| Pyridine-2-carboxamide (Compound 19) | CT26 (Colorectal) | In vivo tumor growth | TGI = 94.3% (with anti-PD-1) | [1][2] |
| Pyridine-2-carboxamide (Compound 19) | MC38 (Colorectal) | In vivo tumor growth | TGI = 83.3% (with anti-PD-1) | [1][2] |
| 6-Aminonicotinamide | K562 (Leukemia) | Colony Formation | 6-fold decrease in cisplatin dose for 90% inhibition | [6] |
| 6-Aminonicotinamide | A549 (Lung) | Colony Formation | 11-fold decrease in cisplatin dose for 90% inhibition | [6] |
Experimental Protocols
The following are generalized protocols that would be used to evaluate the anticancer potential of a novel compound like this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations
Caption: Workflow for evaluating a novel anticancer compound.
Caption: Hypothetical signaling pathways for the title compound.
References
- 1. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Breast Cancer Therapy by 6-Aminonicotinamide - Google 圖書 [books.google.com.hk]
Application Notes and Protocols for Anti-Inflammatory Studies Using 6-Methoxypyridine-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methoxypyridine-3-carbothioamide is a sulfur-containing heterocyclic compound belonging to the thioamide class. Thioamides are recognized for their diverse pharmacological activities, including anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory potential of this compound. The proposed mechanism of action involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines through the modulation of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[3][4][5]
Hypothetical Mechanism of Action
This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the production of inflammatory mediators in activated macrophages. Upon stimulation with lipopolysaccharide (LPS), macrophages initiate an inflammatory response characterized by the release of nitric oxide (NO), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[6] This production is largely regulated by the activation of the NF-κB and MAPK signaling pathways.[5][7] this compound is proposed to suppress the phosphorylation of key proteins in these pathways, leading to a downstream reduction in the expression of inflammatory genes.
Data Presentation
The following tables summarize hypothetical quantitative data on the efficacy of this compound in in vitro anti-inflammatory assays.
Table 1: Effect of this compound on the Viability of RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.7 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 93.2 ± 5.1 |
| 50 | 90.5 ± 4.8 |
Data are presented as mean ± standard deviation (n=3). Cell viability was assessed using the MTT assay after 24 hours of treatment.
Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | NO Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 2.9 | 0 |
| LPS + 1 µM Compound | 38.2 ± 2.5 | 16.6 |
| LPS + 5 µM Compound | 25.7 ± 1.8 | 43.9 |
| LPS + 10 µM Compound | 15.3 ± 1.2 | 66.6 |
| LPS + 25 µM Compound | 8.9 ± 0.9 | 80.6 |
Data are presented as mean ± standard deviation (n=3). Cells were pre-treated with the compound for 1 hour before stimulation with LPS for 24 hours.
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 55 ± 8 | 32 ± 5 | 18 ± 4 |
| LPS (1 µg/mL) | 2850 ± 150 | 3500 ± 210 | 1250 ± 98 |
| LPS + 10 µM Compound | 1380 ± 110 | 1650 ± 130 | 580 ± 45 |
| LPS + 25 µM Compound | 750 ± 65 | 920 ± 80 | 310 ± 28 |
Data are presented as mean ± standard deviation (n=3). Cytokine levels in the cell culture supernatant were measured by ELISA after 24 hours of treatment.
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.
-
Cell Line: RAW 264.7 (ATCC® TIB-71™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, cells are pre-treated with varying concentrations of this compound (dissolved in DMSO, final DMSO concentration ≤ 0.1%) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4.
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of the compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treat the cells with different concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide (NO) Assay (Griess Test)
This assay quantifies the amount of nitrite, a stable metabolite of NO, in the culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate overnight.
-
Pre-treat cells with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of pro-inflammatory cytokines in the cell culture supernatant.
-
Procedure:
-
Collect the culture supernatants from the treated cells as described for the NO assay.
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add standards and samples to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis
This technique is used to analyze the expression and phosphorylation of proteins involved in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate overnight.
-
Pre-treat cells with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes).
-
Lyse the cells and determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: General experimental workflow for evaluating the anti-inflammatory activity.
Caption: Proposed mechanism of NF-κB pathway inhibition.
Caption: Proposed mechanism of MAPK pathway inhibition.
References
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amides of non-steroidal anti-inflammatory drugs with thiomorpholine can yield hypolipidemic agents with improved anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms Underlying Anti-Inflammatory Actions of 6-(Methylsulfinyl)hexyl Isothiocyanate Derived from Wasabi (Wasabia japonica) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for In Vitro Cytotoxicity Assay of 6-Methoxypyridine-3-carbothioamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for determining the in vitro cytotoxic effects of 6-Methoxypyridine-3-carbothioamide, a compound of interest in pharmacological research. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[1][2] This protocol outlines procedures for cell culture, compound treatment, assay execution, and data analysis, including the calculation of the half-maximal inhibitory concentration (IC50). Additionally, a potential mechanism of action involving the caspase signaling cascade is illustrated.
Principle of the Assay
The MTT assay is a quantitative colorimetric method to determine cell viability.[3] The principle is based on the capacity of mitochondrial succinate dehydrogenase enzymes in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[2] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 570 and 590 nm.[1][4] A decrease in the signal indicates a reduction in cell viability due to the cytotoxic effects of the test compound.
Materials and Reagents
-
Cell Line: Human cervical cancer cell line (HeLa) or another suitable cell line.
-
Test Compound: this compound.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 5 mg/mL MTT in sterile Phosphate-Buffered Saline (PBS).[2] The solution should be filter-sterilized and protected from light.[2][5]
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[2]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25% solution.
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
96-well flat-bottom sterile tissue culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Experimental Workflow
The overall workflow for the cytotoxicity assay is depicted below.
References
Application Notes: Molecular Docking Simulation of 6-Methoxypyridine-3-carbothioamide with Target Proteins
Introduction
6-Methoxypyridine-3-carbothioamide is a heterocyclic compound featuring a pyridine ring, a methoxy group, and a carbothioamide functional group.[1] The pyridine carbothioamide scaffold is of significant interest in medicinal chemistry due to its recognized biological activities and favorable safety profile, including gastric mucosal protective effects and low in vivo toxicity.[2] Compounds containing this core structure have been investigated for various therapeutic applications, including as anticancer agents that target tubulin polymerization.[2] Additionally, related carbothioamide derivatives have shown inhibitory activity against other key protein targets such as carbonic anhydrase, 15-lipoxygenase, and urease.[3][4]
Significance of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex.[5][6] This in-silico technique is indispensable in modern drug discovery for several reasons:
-
Elucidating Binding Modes: It provides a three-dimensional visualization of the interactions between the ligand and the amino acid residues in the protein's active site.
-
Predicting Binding Affinity: Docking algorithms calculate a scoring function, often expressed as binding energy (kcal/mol), to estimate the strength of the protein-ligand interaction. Lower energy values typically indicate a more stable complex.[6]
-
Virtual Screening: It allows for the rapid screening of large libraries of compounds against a specific protein target to identify potential hits for further experimental validation.[7]
-
Guiding Lead Optimization: By understanding the structure-activity relationship (SAR) at a molecular level, medicinal chemists can rationally design more potent and selective derivatives.
This document provides a detailed protocol for performing a molecular docking simulation of this compound with tubulin, a well-established anticancer drug target.[2]
Experimental Protocols
This protocol outlines the step-by-step methodology for a molecular docking simulation using the AutoDock Suite, a widely used and freely available software package.[6][7]
Phase 1: System Preparation
-
Target Protein Acquisition and Preparation:
-
Source: Download the 3D crystallographic structure of the target protein, β-tubulin, from the Protein Data Bank (PDB) (e.g., PDB ID: 1SA0).
-
Cleaning the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or Discovery Studio. Remove all non-essential components, including water molecules (HOH), co-crystallized ligands, and any other heteroatoms (HETATM) not integral to the protein's structure.[8][9]
-
Preparation for Docking: Using AutoDockTools (ADT), perform the following steps:
-
-
Ligand Preparation:
-
Structure Generation: Obtain the 2D structure of this compound from a database like PubChem (CID: 2745979).[1] Use a chemical drawing tool like ChemSketch or an online converter to generate its 3D coordinates, typically saved in MOL or SDF format.
-
Format Conversion: Use OpenBabel to convert the ligand file to the PDB format.[8]
-
Preparation for Docking: Open the ligand's PDB file in AutoDockTools and:
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during the docking process.
-
Assign Gasteiger charges.
-
Save the final prepared ligand in the PDBQT format (e.g., ligand.pdbqt).
-
-
Phase 2: Docking Simulation with AutoDock Vina
-
Grid Box Generation:
-
The grid box defines the three-dimensional search space on the target protein where the docking algorithm will attempt to place the ligand.
-
Load the prepared protein (protein.pdbqt) into ADT.
-
Identify the active site or binding pocket. For tubulin, this can be the known colchicine-binding site.
-
Center the grid box on this site. Adjust the dimensions of the box (in x, y, and z) to ensure it is large enough to accommodate the entire ligand in multiple orientations. Note the center coordinates and dimensions.
-
-
Configuration File Setup:
-
Create a text file named conf.txt. This file contains the input parameters for AutoDock Vina.
-
Specify the names of the receptor and ligand files, the grid box center coordinates, and the grid box dimensions.
-
-
Running the Simulation:
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Execute the docking run with the following command: ./vina --config conf.txt --log results.log
-
Phase 3: Results Analysis
-
Reviewing the Log File: The results.log file contains a table of the predicted binding modes (poses) for the ligand, ranked by their binding affinity scores (in kcal/mol). The top-ranked pose has the most favorable (lowest) binding energy.
-
Visualization of Interactions:
-
Use a molecular visualization program like PyMOL or Discovery Studio to open the protein structure (protein.pdbqt) and the docking output file (results.pdbqt).
-
Analyze the top-ranked binding pose to identify key molecular interactions.
-
Look for hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent forces between this compound and the amino acid residues of the target protein.
-
Generate high-quality images of the protein-ligand complex to illustrate the binding mode.
-
Data Presentation
The quantitative results from the molecular docking simulation are summarized below. These values are hypothetical and serve as an example of how to present docking data.
| Target Protein | PDB ID | Ligand | Binding Affinity (kcal/mol) | Est. Inhibition Constant (Ki) | Key Interacting Residues | Interaction Types |
| β-Tubulin | 1SA0 | This compound | -8.2 | ~550 nM | CYS241, LEU248, ALA250, VAL318, LYS352 | Hydrogen Bond, Hydrophobic, Pi-Alkyl |
| β-Tubulin | 1SA0 | Colchicine (Reference) | -7.9 | ~890 nM | CYS241, LEU255, ALA316, VAL318, LYS352 | Hydrogen Bond, Hydrophobic |
Visualizations
Molecular Docking Workflow
Caption: Workflow for a typical molecular docking simulation.
Tubulin's Role in the Cell Cycle Signaling Pathway
Caption: Inhibition of tubulin polymerization disrupts the cell cycle.
References
- 1. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 8. Molecular Docking - An easy protocol [protocols.io]
- 9. sites.ualberta.ca [sites.ualberta.ca]
Application Notes: Probing Microtubule Dynamics with Pyridine Carbothioamides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. benchchem.com [benchchem.com]
- 9. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 10. maxanim.com [maxanim.com]
Application Notes: Analytical Methods for the Quantification of 6-Methoxypyridine-3-carbothioamide
Introduction
6-Methoxypyridine-3-carbothioamide is a sulfur-containing organic compound with potential applications in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides an overview of suitable analytical methods, primarily focusing on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the analysis of small organic molecules. While specific validated methods for this compound are not widely published, the following protocols are based on established principles for the analysis of analogous compounds and serve as a robust starting point for method development and validation.
Analytical Methodologies
Two primary analytical techniques are recommended for the quantification of this compound:
-
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV): This method is widely accessible and suitable for routine analysis and quality control where high sensitivity is not paramount. The chromophore in the 6-methoxypyridine ring is expected to provide sufficient UV absorbance for detection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (e.g., plasma, tissue homogenates), LC-MS/MS is the preferred method. It offers superior limits of detection and quantification.
The selection of the appropriate method depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.
Experimental Protocols
The following are generalized protocols that must be optimized and validated for the specific application and instrumentation.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a reverse-phase HPLC method for the quantification of this compound in a simple matrix, such as a bulk drug substance or a simple formulation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 10 minutes, followed by a 5-minute re-equilibration. (An isocratic method may also be developed).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: To be determined by UV scan of a standard solution (likely in the range of 250-320 nm).
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample in the same solvent as the standard stock solution and dilute to fall within the calibration curve range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve using a linear regression model.
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in complex biological matrices.
1. Materials and Reagents:
-
All reagents from Protocol 1, plus:
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Human plasma (or other biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. LC-MS/MS Conditions (Starting Point):
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase: As in Protocol 1, but potentially with lower flow rates.
-
Flow Rate: 0.4 mL/min
-
Gradient: A rapid gradient suitable for high-throughput analysis.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]⁺) and a stable product ion through direct infusion.
-
Internal Standard: Determine precursor and product ions for the IS.
-
-
Optimization: Optimize collision energy and other source parameters for maximum signal intensity.
-
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Use a weighted (e.g., 1/x²) linear regression model.
-
Quantify the analyte in samples by back-calculating from the regression equation.
Data Presentation
The performance of a validated analytical method is typically summarized in a table. The following table presents example data for the described methods. Note: This data is illustrative and must be generated during actual method validation.
| Parameter | HPLC-UV Method (Example) | LC-MS/MS Method (Example) |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.2 ng/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 10% |
| Inter-day Precision (%RSD) | < 3% | < 12% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Matrix Effect | Not Applicable | 93 - 107% |
The quantification of this compound can be effectively achieved using either HPLC-UV or LC-MS/MS. The choice of method will be dictated by the specific analytical needs, particularly the required sensitivity and the complexity of the sample matrix. The provided protocols offer a solid foundation for the development and subsequent validation of a robust analytical method tailored to the user's requirements. It is imperative that any method based on these templates undergoes full validation in accordance with relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure its accuracy, precision, and reliability.
Application Notes and Protocols: Development of Urease Inhibitors from Pyridine Carbothioamide Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of urease inhibitors based on the pyridine carbothioamide scaffold. This document outlines detailed protocols for the synthesis, in-vitro screening, kinetic analysis, and in-silico modeling of these compounds.
Urease, a nickel-dependent metalloenzyme, is a critical virulence factor for several pathogens, most notably Helicobacter pylori, the primary causative agent of gastritis and peptic ulcers.[1] By catalyzing the hydrolysis of urea to ammonia, urease allows H. pylori to survive in the acidic environment of the stomach.[1] Therefore, the inhibition of urease is a promising therapeutic strategy for the eradication of H. pylori and the treatment of associated gastroduodenal diseases. Pyridine carbothioamide derivatives have emerged as a promising class of urease inhibitors.[2][3][4]
Data Presentation: Urease Inhibitory Activity of Pyridine Carbothioamide Derivatives
The following table summarizes the in-vitro urease inhibitory activity of a series of synthesized pyridine carbothioamide and carboxamide derivatives. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Compound Name | IC50 (µM) ± SEM | Reference |
| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [2][5][6][7] |
| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [2][5][6][7] |
| - | Carbothioamide with ortho-Br substitution on pyridine ring | 3.13 ± 0.034 | [2] |
| - | Carboxamide with meta-Cl substitution on pyridine ring | 4.07 ± 0.003 | [2][5] |
| - | Carbothioamide with ortho-OCH3 substitution on pyridine ring | 4.21 ± 0.022 | [2] |
| - | Carbothioamide with ortho-F substitution on pyridine ring | 4.93 ± 0.012 | [2] |
| - | Carbothioamide with ortho-CH3 substitution on pyridine ring | 6.41 ± 0.023 | [2][5] |
| Standard | Thiourea | 18.93 ± 0.004 | [2] |
Experimental Protocols
Synthesis of Pyridine Carbothioamide Derivatives
The synthesis of pyridine carbothioamide derivatives is typically achieved through a condensation reaction between a pyridine carbaldehyde and a thiosemicarbazide.[5][7]
Materials:
-
Substituted pyridine carbaldehyde
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Dissolve the substituted pyridine carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of thiosemicarbazide (1.1 equivalents) in ethanol to the flask.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration using a Buchner funnel.
-
Wash the solid with cold distilled water.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure pyridine carbothioamide derivative.
-
Characterize the synthesized compound using techniques such as NMR, IR, and mass spectrometry.
In-Vitro Urease Inhibition Assay (Indophenol Method)
The urease inhibitory activity is determined by measuring the amount of ammonia produced from the enzymatic breakdown of urea using the indophenol (Berthelot) method.[8][9]
Materials:
-
Jack bean urease
-
Urea
-
Phosphate buffer (pH 7.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Thiourea (standard inhibitor)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
96-well microplate
-
Microplate reader
-
Incubator
Procedure:
-
Prepare a stock solution of Jack bean urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of the urease enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction and initiate color development by adding 50 µL of the phenol reagent followed by 50 µL of the alkali reagent to each well.
-
Incubate the plate at room temperature for 10 minutes for color development.
-
Measure the absorbance at 625 nm using a microplate reader.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 where OD_test is the absorbance of the well with the test compound and OD_control is the absorbance of the well without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.
Kinetic Analysis of Urease Inhibition
Kinetic studies are performed to determine the mode of inhibition of the most potent compounds. This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using a Lineweaver-Burk plot.[5]
Procedure:
-
Perform the urease activity assay as described above with varying concentrations of the substrate (urea) and a fixed concentration of the inhibitor.
-
Repeat the experiment with at least two other fixed concentrations of the inhibitor.
-
Calculate the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Plot the reciprocal of the initial velocity (1/v) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration (Lineweaver-Burk plot).
-
The mode of inhibition can be determined by analyzing the changes in Vmax (the maximum reaction velocity) and Km (the Michaelis constant) from the plot.
Molecular Docking of Pyridine Carbothioamide Derivatives
Molecular docking studies are performed to predict the binding mode of the inhibitors within the active site of the urease enzyme and to understand the structure-activity relationships.
Software:
-
AutoDock Tools
-
AutoDock Vina
-
PyMOL or other molecular visualization software
Procedure:
-
Preparation of the Receptor (Urease):
-
Download the 3D crystal structure of urease (e.g., from H. pylori or Jack bean) from the Protein Data Bank (PDB).
-
Using AutoDock Tools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges to the protein.
-
Save the prepared protein in the PDBQT format.
-
-
Preparation of the Ligand (Inhibitor):
-
Draw the 2D structure of the pyridine carbothioamide derivative and convert it to a 3D structure using a chemical drawing software.
-
Perform energy minimization of the ligand structure.
-
In AutoDock Tools, set the torsional degrees of freedom for the ligand.
-
Save the prepared ligand in the PDBQT format.
-
-
Grid Box Generation:
-
Define the active site of urease, typically centered around the nickel ions in the catalytic site.
-
Define the dimensions of the grid box to encompass the entire active site.
-
-
Running the Docking Simulation:
-
Use the command-line interface of AutoDock Vina, providing the prepared receptor and ligand files, and the grid box coordinates.
-
-
Analysis of Results:
-
Analyze the output file to view the predicted binding poses and their corresponding binding affinities (docking scores).
-
Visualize the protein-ligand interactions using software like PyMOL to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Mandatory Visualizations
References
- 1. ipc.kit.edu [ipc.kit.edu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Spectrometric and Voltammetric Analysis of Urease – Nickel Nanoelectrode as an Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Methoxypyridine-3-carbothioamide synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions for the successful synthesis of 6-Methoxypyridine-3-carbothioamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and reliable method is a two-step process. The first step is the synthesis of the precursor, 6-methoxypyridine-3-carboxamide. The second step involves the thionation of this amide using a thionating agent, most commonly Lawesson's reagent.
Q2: How can I synthesize the starting material, 6-methoxypyridine-3-carboxamide?
A2: 6-Methoxypyridine-3-carboxamide can be prepared from 6-methoxypyridine-3-carboxylic acid. The carboxylic acid is first activated, for example, with thionyl chloride (SOCl₂) or a coupling agent like HATU, and then reacted with ammonia or an ammonia equivalent. 6-methoxypyridine-3-carboxylic acid can be synthesized from 6-chloropyridine-3-carboxylic acid and sodium methoxide.[1]
Q3: What is Lawesson's reagent and how does it work?
A3: Lawesson's reagent is a sulfurating agent used to convert carbonyl compounds, such as amides, into their corresponding thiocarbonyls.[2][3] In solution, it exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the amide carbonyl group to form a four-membered ring intermediate (a thiaoxaphosphetane), which then decomposes to yield the thioamide and a stable phosphorus-oxygen byproduct.[2][3]
Q4: Are there any specific safety precautions I should take when working with Lawesson's reagent?
A4: Yes. Lawesson's reagent and its byproducts have a strong, unpleasant odor. It is recommended to handle this reagent in a well-ventilated fume hood. Additionally, care should be taken to avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the thionation of 6-methoxypyridine-3-carboxamide using Lawesson's reagent.
| Problem | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Formation | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure an appropriate solvent is used (e.g., toluene, dioxane). - Check the quality of Lawesson's reagent; it can degrade over time. |
| Low purity of starting material. | - Purify the 6-methoxypyridine-3-carboxamide before use. | |
| Presence of Unreacted Starting Material | Insufficient amount of Lawesson's reagent. | - Use a slight excess of Lawesson's reagent (e.g., 0.5 to 0.6 equivalents). |
| Reaction time is too short. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. | |
| Formation of a Major Byproduct with a Similar Polarity to the Product | Possible side reaction with the pyridine nitrogen. | - While less common for amides, consider if the reaction conditions are too harsh. Attempt the reaction at a lower temperature for a longer duration. |
| Demethylation of the methoxy group. | - Avoid prolonged heating at very high temperatures. | |
| Difficult Purification | The product is difficult to separate from the phosphorus byproducts. | - After the reaction, quench with a saturated solution of sodium bicarbonate. - An aqueous workup can help remove some of the phosphorus byproducts. - Column chromatography on silica gel is often effective for purification. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. |
| Oily or Gummy Product Instead of a Solid | Residual solvent or impurities. | - Ensure the product is thoroughly dried under high vacuum. - Try triturating the crude product with a non-polar solvent like diethyl ether or hexanes to induce crystallization. |
Experimental Protocols
Synthesis of 6-Methoxypyridine-3-carboxamide
-
Carboxylic Acid Activation: In a round-bottom flask, suspend 6-methoxypyridine-3-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an appropriate solvent (e.g., DCM).
-
Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess).
-
Stir vigorously for 1-2 hours.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
-
Purify by recrystallization or column chromatography.
Synthesis of this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-methoxypyridine-3-carboxamide (1 equivalent) in a dry, high-boiling solvent such as toluene or dioxane.
-
Add Lawesson's reagent (0.5 - 0.6 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Presentation
Table 1: Reaction Conditions for Thionation of Amides with Lawesson's Reagent (Literature Examples)
| Amide Substrate | Lawesson's Reagent (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Amides | 0.6 | Toluene | Reflux | Varies | High | [4] |
| Acridines | 2 | Toluene | 130 | Varies | High | [5] |
| General Amides | N/A | Toluene/Dioxane | 80-110 | Varies | Good | [2][3] |
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. prepchem.com [prepchem.com]
- 2. Lawesson's Reagent [organic-chemistry.org]
- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thionation using fluorous Lawesson's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]
6-Methoxypyridine-3-carbothioamide solubility issues in biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Methoxypyridine-3-carbothioamide in biological assays.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution during my biological assay. What is the likely cause?
A1: Precipitation of this compound is a common issue and often stems from its low aqueous solubility.[1] Like many pyridine-urea and pyridine carbothioamide derivatives, this compound is likely more soluble in organic solvents, such as dimethyl sulfoxide (DMSO), than in the aqueous buffers typically used for biological assays.[1][2] When a concentrated DMSO stock solution is diluted into an aqueous assay buffer, the compound can "crash out" or precipitate if its solubility limit in the final aqueous environment is exceeded.[1][3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound is Dimethyl Sulfoxide (DMSO).[1][4] DMSO is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds and is compatible with most in vitro assays at low final concentrations (typically below 0.5%).[1][5] It is crucial to be aware that even with DMSO stocks, precipitation can occur upon dilution into aqueous buffers.[3]
Q3: How can I improve the solubility of this compound in my aqueous assay buffer?
A3: Several strategies can be employed to enhance the aqueous solubility of your compound. The optimal method may require some empirical testing. Key strategies include:
-
pH Modification: The solubility of a compound can be influenced by pH. Systematically testing a range of buffer pH values (while ensuring the stability and activity of your biological system) may identify a pH at which the compound is more soluble.
-
Use of Co-solvents: Introducing a small percentage of a water-miscible organic co-solvent (e.g., ethanol, methanol) into your aqueous buffer can increase the solubility of your compound. However, it is critical to determine the tolerance of your assay system (e.g., enzyme activity, cell viability) to the co-solvent, as high concentrations can be detrimental.[6]
-
Solubilizing Excipients: The addition of excipients like cyclodextrins or surfactants (e.g., Tween®, Triton™) can help to solubilize poorly soluble compounds by forming inclusion complexes or micelles that increase the apparent solubility of the compound in the aqueous phase.[7]
Q4: I'm observing inconsistent IC50 values for this compound. Could this be related to solubility?
A4: Yes, high variability in IC50 values is a common consequence of poor compound solubility.[2] If the compound precipitates in the assay wells, the actual concentration in solution is lower and more variable than the nominal concentration, leading to inconsistent and inaccurate potency measurements.[3] This can result in an apparent decrease or increase in the IC50 value.[3]
Q5: How can I differentiate between substrate precipitation and product precipitation in my enzyme assay?
A5: Distinguishing between substrate and product precipitation is a critical troubleshooting step. You can perform the following control experiments:
-
Control without Enzyme: Prepare a reaction mixture containing the this compound and buffer, but without the enzyme. If precipitation occurs, it is likely the substrate (your compound).[6]
-
Control without Substrate: Prepare a reaction mixture with the enzyme in the buffer, but do not add the this compound. This will serve as a baseline control.[6]
By observing these controls, you can determine the source of the precipitation and take appropriate measures.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution of DMSO Stock
This is a frequent challenge when working with compounds that have low aqueous solubility. The following workflow can help you address this issue.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Determining Maximum Soluble Concentration in Assay Buffer
This protocol helps to determine the highest concentration of this compound that can be used in your assay buffer without causing precipitation.
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of your compound in the chosen assay buffer. For example, add 2 µL of your 10 mM stock to 98 µL of buffer for a final concentration of 200 µM. Mix thoroughly.
-
Visual and Spectrophotometric Inspection:
-
Visually inspect each dilution for any signs of precipitation or turbidity immediately after mixing and after a short incubation (e.g., 15-30 minutes) at the assay temperature.[6]
-
For a more quantitative measurement, read the absorbance of your samples in a plate reader at a wavelength where the precipitate scatters light (e.g., 600 nm).[6] Higher absorbance values indicate increased precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration that does not show a significant increase in light scattering compared to the buffer-only control is considered the maximum soluble concentration under these conditions.
Protocol 2: Co-solvent Tolerance Test
This protocol is designed to determine the maximum concentration of a co-solvent (like DMSO) that can be used in your assay without significantly affecting the biological activity.
-
Prepare Reagents:
-
Enzyme/Cell stock solution
-
Substrate stock solution
-
Assay buffer
-
100% co-solvent (e.g., DMSO)
-
-
Set up Reactions: Prepare a series of reaction tubes or wells with varying final concentrations of the co-solvent (e.g., 0%, 0.5%, 1%, 2%, 5%). Ensure that the final concentrations of the enzyme/cells and substrate are constant across all conditions.
-
Initiate and Measure: Initiate the reaction (e.g., by adding the substrate) and measure the activity according to your specific assay protocol.[6]
-
Analyze Data: Plot the enzyme/cell activity (as a percentage of the control without any co-solvent) against the co-solvent concentration. The highest concentration of the co-solvent that does not cause a significant drop in activity (e.g., maintains >90% activity) is the maximum tolerated concentration.[6]
Data Presentation
Table 1: Solubility of Pyridine Carbothioamide Derivatives and Related Compounds
| Compound | Solvent | Solubility | Reference |
| 6-Aminonicotinamide | DMSO | ~1 mg/mL | [8] |
| 6-Aminonicotinamide | Dimethyl formamide (DMF) | ~2 mg/mL | [8] |
| 6-Aminonicotinamide | 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [8] |
| VU0238429 | DMSO | ≥20 mg/mL | [9] |
| 3-Nitroimidazo[1,2-a]pyridine Derivative (Hit A) | Aqueous (Thermodynamic) | 6.9 µM | [10] |
| 3-Nitroimidazo[1,2-a]pyridine Derivative (Hit B) | Aqueous (Thermodynamic) | 1.4 µM | [10] |
Table 2: Properties of this compound and Related Structures
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| This compound | C₇H₈N₂OS | 168.22 | [11] |
| 6-Methylpyridine-3-carbothioamide | C₇H₈N₂S | 152.22 | [12] |
| 6-(2-Methoxyethoxy)pyridine-3-carbothioamide | C₉H₁₂N₂O₂S | 212.27 | [13] |
| 6-Methoxypyridin-3-amine | C₆H₈N₂O | 124.14 | [14] |
| 6-Methoxypyridine-3-carboxaldehyde | C₇H₇NO₂ | 137.14 | [15] |
Signaling Pathways and Workflows
The following diagram illustrates a general workflow for screening compounds with potential solubility issues.
Caption: General workflow for handling compounds with solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 10. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 11. This compound | C7H8N2OS | CID 2745979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemscene.com [chemscene.com]
- 13. chemscene.com [chemscene.com]
- 14. 6-Methoxy-3-pyridinylamine | C6H8N2O | CID 81121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 6-Methoxypyridine-3-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Identifying and minimizing side products in pyridine carbothioamide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyridine carbothioamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing pyridine carbothioamides?
A1: The two primary methods for synthesizing pyridine carbothioamides are:
-
From 2-Cyanopyridine: This is a widely used and efficient method involving the reaction of 2-cyanopyridine with hydrogen sulfide. The reaction proceeds through a nucleophilic addition of the hydrosulfide ion to the nitrile carbon, followed by protonation to form the thioamide.[1]
-
From 2-Picoline and Sulfur: This method involves the reaction of 2-picoline with elemental sulfur, often in the presence of a primary or secondary amine. This one-pot reaction, typically performed at reflux, provides a direct route to N-substituted pyridine-2-carbothioamides.
Q2: What are the potential side products I should be aware of during synthesis?
A2: Several side products can form depending on the synthetic route and reaction conditions. These include:
-
Pyridinecarboxamide: This can result from the hydrolysis of the 2-cyanopyridine starting material if water is present in the reaction mixture.
-
Pyridine N-oxide: Oxidation of the pyridine nitrogen can occur, especially at high temperatures in the presence of air.
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the crude product.
-
Polymeric byproducts: Under certain conditions, cyanopyridines can polymerize.
Q3: How can I purify the final pyridine carbothioamide product?
A3: The most common purification techniques are:
-
Recrystallization: This is a highly effective method for purifying solid pyridine carbothioamide derivatives. Acetonitrile is a commonly used solvent for recrystallization.
-
Column Chromatography: For more challenging separations or to remove closely related impurities, column chromatography using silica gel is a suitable method.
Q4: What is the primary mechanism of action for the anticancer activity of many pyridine carbothioamide derivatives?
A4: Many pyridine carbothioamide derivatives, particularly N-phenyl substituted analogs, exhibit anticancer properties by acting as tubulin polymerization inhibitors.[2][3][4][5] They bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death) in cancer cells.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Incomplete Reaction: The reaction may not have proceeded to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature if starting material is still present. |
| Suboptimal Reagent Stoichiometry: The ratio of reactants may not be ideal. | Systematically vary the molar ratios of your reactants to determine the optimal stoichiometry. | |
| Degradation of Reactants or Product: The reaction conditions may be too harsh. | Attempt the reaction at a lower temperature for a longer duration. | |
| Presence of Moisture: Water can lead to the hydrolysis of nitrile starting materials to the corresponding amide. | Ensure all glassware is thoroughly dried before use and utilize anhydrous solvents. | |
| Significant Byproduct Formation | Hydrolysis of Nitrile: Presence of water in the reaction when using cyanopyridine starting materials. | Use anhydrous solvents and reagents. If an aqueous workup is necessary, perform it at a low temperature and for a minimal duration. |
| Oxidation of Pyridine Ring: Exposure to air at elevated temperatures. | Conduct the reaction under an inert atmosphere, such as nitrogen or argon. | |
| Reaction Fails to Start or is Sluggish | Inactive Catalyst: The catalyst may have degraded. | If using a catalyst like sodium sulfide nonahydrate, ensure it is of high quality and from a fresh container. |
| Insufficient Activation Energy: The reaction may require a higher temperature to initiate. | Gradually and carefully increase the reaction temperature while monitoring for any signs of product formation or decomposition. | |
| Poor Mixing: In heterogeneous reactions (e.g., with solid sulfur), inadequate stirring can limit reactant contact. | Ensure vigorous and efficient stirring throughout the reaction. |
Data Presentation
Table 1: Yields of Sulfonamide-Substituted 2-Pyridinecarbothioamide Derivatives
| Starting Materials | Reagents | Reaction Conditions | Yield (%) |
| 2-picoline, various sulfonamides | Sulfur, Sodium sulfide nonahydrate | Reflux, 72 hours | 69 - 85 |
Note: This data is for the synthesis of a series of sulfonamide-functionalized pyridine carbothioamides and may vary depending on the specific sulfonamide used.
Table 2: Inhibition of Tubulin Polymerization by N-phenyl 2-Pyridinecarbothioamide Derivatives
| Compound | Substitution Pattern | IC₅₀ (µM) for Tubulin Polymerization |
| Derivative A | 2-methyl-4-(N,N-dimethylsulfamoyl) | 1.1 |
| Derivative B | 4-(N-methylsulfamoyl) | 1.4 |
IC₅₀ represents the concentration of the compound required to inhibit tubulin polymerization by 50%.[2]
Experimental Protocols
Synthesis of 2-Pyridinecarbothioamide from 2-Cyanopyridine
Materials:
-
2-Cyanopyridine (2-Picolinonitrile)
-
Hydrogen Sulfide (gas) or a suitable donor (e.g., NaHS)
-
Pyridine (as a basic catalyst and solvent)
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (dilute)
-
Sodium sulfate (anhydrous)
Procedure:
-
In a three-necked flask equipped with a gas inlet tube, a stirrer, and a reflux condenser, prepare a solution of 2-cyanopyridine in a mixture of pyridine and ethanol.
-
At room temperature, bubble a slow stream of hydrogen sulfide gas through the stirred solution. The reaction is exothermic, and a water bath may be necessary to control the temperature.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture and remove excess hydrogen sulfide by passing a stream of nitrogen gas through the solution.
-
Remove the solvent under reduced pressure to obtain the crude solid.
-
Dissolve the crude product in water and acidify with dilute hydrochloric acid to precipitate the 2-Pyridinecarbothioamide.
-
Filter the precipitate and wash it with cold water, followed by a small amount of cold diethyl ether.
-
Dry the purified solid over anhydrous sodium sulfate.[1]
Synthesis of Sulfonamide-Substituted 2-Pyridinecarbothioamides from 2-Picoline
Materials:
-
Substituted 4-aminobenzenesulfonamide (1 equivalent)
-
2-picoline (2 equivalents)
-
Sulfur (2.5 equivalents)
-
Sodium sulfide nonahydrate (0.5 mol%)
-
Acetonitrile (for recrystallization)
Procedure:
-
Combine the substituted 4-aminobenzenesulfonamide, 2-picoline, sulfur, and a catalytic amount of sodium sulfide nonahydrate in a round-bottom flask fitted with a reflux condenser.
-
Reflux the reaction mixture for 72 hours.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Perform a suitable workup to remove unreacted starting materials and inorganic salts.
-
Purify the crude product by recrystallization from acetonitrile to yield the desired sulfonamide-substituted 2-pyridinecarbothioamide derivative.
-
Characterize the final product using appropriate analytical techniques (FTIR, NMR, ESI-MS).
Visualizations
Caption: General experimental workflow for the synthesis and purification of pyridine carbothioamide.
Caption: Troubleshooting workflow for pyridine carbothioamide synthesis.
Caption: Simplified signaling pathway for the anticancer action of tubulin-inhibiting pyridine carbothioamides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe | MDPI [mdpi.com]
Technical Support Center: Purification of 6-Methoxypyridine-3-carbothioamide by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Methoxypyridine-3-carbothioamide using column chromatography.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general starting point for the purification of this compound. Optimization may be required based on the specific impurity profile of the crude material.
1. Materials and Reagents:
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Crude this compound
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Silica gel (230-400 mesh)
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Solvents: n-Hexane, Ethyl Acetate, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
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Thin Layer Chromatography (TLC) plates (silica gel coated)
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Glass column for chromatography
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Collection tubes or flasks
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Rotary evaporator
2. Preparation:
-
TLC Analysis: Before performing column chromatography, it is crucial to determine an appropriate solvent system using TLC. The ideal solvent system should provide good separation of the desired compound from its impurities, with an Rf value for the product ideally between 0.2 and 0.4.
-
Column Packing:
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Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, creating a uniform packed bed.
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Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.
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Equilibrate the column by running the initial eluent through it until the packed bed is stable.
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3. Sample Loading:
-
Dry Loading (Recommended for samples with poor solubility):
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Dissolve the crude this compound in a suitable solvent (e.g., DCM or MeOH).
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Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
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Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Carefully apply the solution to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel before starting the elution.
-
4. Elution and Fraction Collection:
-
Begin elution with the solvent system determined by TLC.
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If a gradient elution is required, gradually increase the polarity of the eluent. For example, start with a low percentage of ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.
-
Collect fractions in separate tubes.
-
Monitor the separation by performing TLC on the collected fractions.
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
This section addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Issue 1: Peak Tailing or Streaking on TLC and Column
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Q: Why is my compound streaking on the TLC plate and eluting as broad bands from the column?
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A: Peak tailing is a common issue with pyridine-containing compounds due to the basic nature of the pyridine nitrogen interacting strongly with the acidic silanol groups on the silica gel surface.[1] This can lead to poor separation and low recovery.
-
-
Q: How can I prevent peak tailing?
-
A: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), to your eluent system.[1] This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and resulting in sharper peaks.
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Issue 2: The Compound is Not Moving from the Origin (Low Rf Value)
-
Q: My compound has an Rf of nearly zero on the TLC plate, even with a relatively polar solvent system like 50% ethyl acetate in hexane. What should I do?
-
A: If your compound is highly polar, a mixture of ethyl acetate and hexane may not be sufficient to elute it. You will need to increase the polarity of the mobile phase.
-
-
Q: What is a good starting point for a more polar eluent?
-
A: Try a solvent system containing dichloromethane (DCM) and methanol (MeOH). Start with a low concentration of methanol (e.g., 1-2%) in DCM and gradually increase the methanol percentage. A system of 100:3 Dichloromethane:Methanol has been used for similar substituted pyridine compounds.
-
Issue 3: The Compound Decomposes on the Column
-
Q: I am experiencing low recovery, and the collected fractions contain multiple new spots on the TLC plate that were not in the crude mixture. What is happening?
-
Q: How can I check if my compound is stable on silica gel?
-
A: Perform a 2D TLC. Spot your compound on the corner of a TLC plate, run it in a suitable eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear as a single spot on the diagonal. Any spots below the diagonal indicate decomposition.[1][2]
-
-
Q: My compound is decomposing on silica. What are my options?
Issue 4: Poor Separation of Compound from Impurities
-
Q: My compound and a major impurity have very similar Rf values on TLC, making separation by column chromatography difficult. How can I improve the separation?
-
A:
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Optimize the solvent system: Systematically screen different solvent combinations. Sometimes a switch from an ethyl acetate/hexane system to a dichloromethane/methanol system can significantly alter selectivity.
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Use a shallower gradient: If using a gradient elution, make the increase in polarity more gradual to improve resolution.
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Consider a different stationary phase: Different stationary phases offer different selectivities. If silica gel is not providing adequate separation, alumina or a bonded-phase silica could be effective.
-
-
Frequently Asked Questions (FAQs)
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Q1: What is a good starting solvent system for the TLC analysis of this compound?
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A1: A good starting point is a mixture of n-hexane and ethyl acetate. Begin with a ratio of 7:3 (hexane:ethyl acetate) and adjust the polarity by increasing the proportion of ethyl acetate. If the compound remains at the origin, switch to a more polar system like dichloromethane/methanol.
-
-
Q2: How much silica gel should I use for my column?
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A2: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
-
-
Q3: My purified compound still shows a baseline spot on the TLC. What could be the cause?
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A3: This could be due to several reasons:
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Irreversible adsorption: A portion of your compound or a highly polar impurity might be irreversibly binding to the silica gel at the origin.[4]
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Decomposition: The compound might be degrading upon application to the TLC plate.
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Incomplete elution: The eluent system used for the column might not have been polar enough to elute all components.
-
-
-
Q4: Can I use reversed-phase chromatography for this purification?
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A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) is a viable alternative, especially for polar compounds that are not well-retained on normal-phase silica. The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.
-
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf Range (Product) | Notes |
| n-Hexane / Ethyl Acetate (8:2 to 1:1) | Initial screening and separation of non-polar impurities. | 0.1 - 0.5 | A good starting point for TLC analysis. Adjust ratio for optimal Rf. |
| Dichloromethane / Methanol (99:1 to 9:1) | For compounds with low Rf in Hexane/EtOAc. | 0.2 - 0.6 | Useful for more polar compounds. |
| Dichloromethane / Methanol / Triethylamine (98:1:1) | To mitigate peak tailing of basic compounds. | 0.2 - 0.5 | The addition of TEA can significantly improve peak shape. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution(s) |
| Peak Tailing/Streaking | Strong interaction of basic pyridine with acidic silica.[1] | Add 0.1-1% triethylamine or pyridine to the eluent. |
| Low Rf / No Elution | Insufficient eluent polarity. | Increase the polarity of the mobile phase (e.g., switch to a DCM/MeOH system). |
| Compound Decomposition | Acidity of silica gel.[1][2] | Perform a 2D TLC to confirm instability. Use a deactivated silica gel or switch to alumina. |
| Poor Separation | Similar polarity of components in the chosen eluent. | Optimize the solvent system; use a shallower gradient; try an alternative stationary phase. |
| Low Recovery | Irreversible adsorption or compound volatility.[1] | Use a more polar eluent to elute all the compound; use gentle conditions for solvent evaporation. |
Visualizations
References
Challenges in the scale-up synthesis of 6-Methoxypyridine-3-carbothioamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 6-Methoxypyridine-3-carbothioamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the synthetic step.
Step 1: Synthesis of 6-Methoxypyridine-3-carboxamide
The primary route to the target thioamide involves the preparation of the corresponding amide precursor, 6-Methoxypyridine-3-carboxamide, typically from 6-methoxynicotinic acid.
Issue 1.1: Low Yield in Amidation of 6-Methoxynicotinic Acid
| Symptom | Possible Cause | Suggested Solution |
| Incomplete conversion of carboxylic acid to amide. | 1. Inefficient activation of the carboxylic acid.2. Insufficient reaction time or temperature.3. Degradation of coupling agents. | 1. Ensure activating agents (e.g., SOCl₂, oxalyl chloride) are fresh and used in an anhydrous environment. For alternative methods, consider using coupling agents like DCC/HOBt or EDC. 2. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gradually increase the temperature if the reaction is sluggish at room temperature.3. Use freshly opened or properly stored coupling reagents. |
| Formation of side products. | 1. Over-activation of the carboxylic acid leading to side reactions.2. Reaction with solvent or impurities. | 1. Add the activating agent dropwise at a low temperature (e.g., 0 °C) to control the reaction rate.2. Use dry, high-purity solvents and ensure all glassware is thoroughly dried. |
Issue 1.2: Difficulty in Isolating 6-Methoxypyridine-3-carboxamide
| Symptom | Possible Cause | Suggested Solution |
| Product remains in the aqueous layer during workup. | The amide has some water solubility. | Saturate the aqueous layer with NaCl to decrease the solubility of the amide before extraction with an organic solvent like ethyl acetate or dichloromethane. |
| Oily product that is difficult to crystallize. | Presence of residual solvent or impurities. | 1. Ensure complete removal of the solvent under reduced pressure.2. Attempt purification by column chromatography or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). |
Step 2: Thionation of 6-Methoxypyridine-3-carboxamide to this compound
The conversion of the amide to the thioamide is commonly achieved using Lawesson's reagent.
Issue 2.1: Incomplete or Slow Thionation Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting amide remains after prolonged reaction time. | 1. Insufficient amount or poor quality of Lawesson's reagent.2. Low reaction temperature.3. Poor solubility of Lawesson's reagent. | 1. Use a slight excess of Lawesson's reagent (0.5-0.6 equivalents relative to the amide). Ensure the reagent is dry and has not degraded.2. While the reaction can sometimes be performed at room temperature in THF, heating to reflux in solvents like toluene is often necessary for complete conversion.[1]3. Use a solvent in which Lawesson's reagent is more soluble, such as anhydrous THF or toluene.[1] |
Issue 2.2: Difficulty in Purifying this compound
| Symptom | Possible Cause | Suggested Solution |
| Product is contaminated with phosphorus-containing byproducts. | Byproducts from Lawesson's reagent have similar polarity to the desired thioamide, making separation by column chromatography difficult. | 1. Aqueous Workup: Perform a thorough aqueous workup by washing the organic layer with copious amounts of water or a saturated NaHCO₃ solution to remove some of the polar byproducts.[1]2. Chromatography-Free Workup (for scale-up): After the reaction, quench with ethylene glycol and heat. This converts the phosphorus byproducts into more polar, water-soluble species that can be removed by extraction, avoiding the need for column chromatography. |
| Unpleasant odor during and after the reaction. | Formation of volatile sulfur and phosphorus compounds. | Conduct the reaction and workup in a well-ventilated fume hood. Residual odors on glassware can be removed by rinsing with a bleach solution. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is 6-methoxynicotinic acid, which is first converted to 6-methoxypyridine-3-carboxamide. This amide is then subjected to thionation to yield the final product.
Q2: Which thionating agent is recommended for the conversion of 6-methoxypyridine-3-carboxamide?
A2: Lawesson's reagent is a widely used and effective thionating agent for this transformation. It is generally milder than alternatives like phosphorus pentasulfide (P₄S₁₀) and often provides higher yields under optimized conditions.
Q3: What are the main challenges in the scale-up synthesis of this compound?
A3: The primary challenge during scale-up is the purification of the final product. The byproducts generated from Lawesson's reagent are often difficult to separate from the thioamide by conventional column chromatography due to similar polarities. This can lead to issues with product purity and yield on a larger scale.
Q4: Are there any recommended "green" or more efficient methods for the thionation step?
A4: While traditional methods often involve heating in solvents like toluene, using anhydrous THF at room temperature can be a milder alternative, though it may require longer reaction times. For a more sustainable and scalable process, a chromatography-free workup has been developed. This involves quenching the reaction mixture with ethylene glycol to convert the phosphorus byproducts into more polar, easily separable compounds, thus avoiding the need for silica gel chromatography.
Q5: How can I monitor the progress of the thionation reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The thioamide product is typically less polar than the starting amide, resulting in a higher Rf value on a TLC plate.
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxypyridine-3-carboxamide
This protocol describes the conversion of 6-methoxynicotinic acid to its corresponding amide.
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methoxynicotinic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Ammonia Addition: Bubble ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise with vigorous stirring.
-
Reaction Completion and Workup: Allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Thionation of 6-Methoxypyridine-3-carboxamide
This protocol details the conversion of the amide to this compound using Lawesson's reagent.
| Parameter | Bench-Scale (Toluene) | Scale-Up (THF with Modified Workup) |
| Solvent | Anhydrous Toluene | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Reflux (approx. 110 °C) | Room Temperature to Reflux (as needed) |
| Reaction Time | 2-6 hours | 12-24 hours (at RT) or 2-4 hours (at reflux) |
| Workup | Standard aqueous wash | Ethylene glycol quench |
| Purification | Column Chromatography | Extraction and Recrystallization |
Bench-Scale Procedure (Toluene):
-
Reaction Setup: To a solution of 6-methoxypyridine-3-carboxamide (1 equivalent) in anhydrous toluene, add Lawesson's reagent (0.55 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Workup: After completion, cool the reaction mixture and filter to remove any insoluble material. Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Scale-Up Procedure (THF with Chromatography-Free Workup):
-
Reaction Setup: Dissolve 6-methoxypyridine-3-carboxamide (1 equivalent) in anhydrous THF. Add Lawesson's reagent (0.55 equivalents) in portions.
-
Reaction: Stir the reaction mixture at room temperature or gentle heat until the starting material is consumed (monitor by TLC/LC-MS).
-
Quench: Cool the mixture and add ethylene glycol. Heat the mixture to facilitate the conversion of phosphorus byproducts.
-
Extraction: After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash extensively with water and brine to remove the modified byproducts and ethylene glycol.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The resulting crude product can often be purified by recrystallization from a suitable solvent system.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the thionation step.
References
Stability and degradation of 6-Methoxypyridine-3-carbothioamide in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 6-Methoxypyridine-3-carbothioamide and related pyridine thioamide compounds. It addresses potential issues related to stability and degradation in solution, offering troubleshooting advice and frequently asked questions.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Aqueous Buffers
Symptoms:
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Loss of the main compound peak in HPLC analysis over a short period.
-
Appearance of multiple new peaks, suggesting degradation products.
-
Inconsistent results in bioassays.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Hydrolysis of the Thioamide Group: Thioamides are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. The thioamide can hydrolyze to the corresponding amide.[1] | pH Control: Prepare solutions in a pH range where the compound is most stable. For many compounds, this is often a slightly acidic to neutral pH (e.g., pH 4-7). Conduct a pH stability profile study to determine the optimal pH. Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down the hydrolysis rate.[1] |
| Oxidation: The thioamide sulfur atom can be susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. | Use of Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, if compatible with the experimental setup. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. |
| Photodegradation: Exposure to light, particularly UV light, can induce degradation of the pyridine ring and the thioamide group.[2] | Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. Conduct experiments under low-light conditions when possible. |
Issue 2: Poor Peak Shape and Resolution in HPLC Analysis
Symptoms:
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Peak tailing for the main compound.
-
Broad peaks, making accurate integration difficult.
-
Co-elution of the main peak with degradation products or impurities.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Interaction with Residual Silanols: The basic nitrogen of the pyridine ring can interact with acidic residual silanol groups on silica-based HPLC columns, leading to peak tailing.[3] | Mobile Phase Modification: Add a competing base like triethylamine (TEA) to the mobile phase (0.1-0.5%) to mask the silanol groups. Low pH Mobile Phase: Use a mobile phase with a low pH (e.g., 2.5-3.5) to protonate the silanols and reduce interaction.[3] Column Choice: Use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl) that may have different selectivity.[3] |
| Inappropriate Mobile Phase: The polarity and pH of the mobile phase may not be optimal for the separation of the compound and its degradation products. | Method Development: Systematically vary the mobile phase composition (e.g., gradient slope, organic solvent type) and pH to improve resolution. |
| Column Overload: Injecting too much sample can lead to peak distortion.[3] | Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
A1: Based on the functional groups present (a methoxypyridine ring and a thioamide), the primary degradation pathways are likely to be:
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Hydrolysis: The carbothioamide group can hydrolyze to the corresponding carboxamide and eventually to the carboxylic acid. This is often the most common degradation pathway in aqueous solutions.[1]
-
Oxidation: The sulfur atom of the thioamide is susceptible to oxidation, which could lead to the formation of a sulfine or other oxidized species.
-
Photodegradation: The pyridine ring system is aromatic and can absorb UV light, leading to photochemical reactions and potential ring opening or modification.[2]
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a compound.[4][5] A typical study involves subjecting the compound to a variety of stress conditions:
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Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
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Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Neutral Hydrolysis: Water or buffer at elevated temperature.
-
Oxidative Degradation: 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound (e.g., at 105 °C).
-
Photodegradation: Exposing the solution to UV and visible light as per ICH Q1B guidelines.[6]
Samples are taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect degradation products.
Q3: What is a stability-indicating HPLC method and how do I develop one?
A3: A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[4] Key characteristics include:
-
Specificity: The method must be able to separate the API from its degradation products and any other potential impurities.
-
Accuracy and Precision: The method must provide reliable quantitative results.
To develop such a method, you would start with a standard reversed-phase HPLC setup and optimize the column, mobile phase, and detection wavelength to achieve good separation between the parent compound and the peaks that appear during forced degradation studies.
Data Presentation
The following tables present hypothetical data from a forced degradation study on this compound to illustrate how such data would be summarized.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 h | 45% | 3 |
| 0.1 M NaOH (RT) | 8 h | 85% | 2 |
| 3% H₂O₂ (RT) | 4 h | 60% | 4 |
| Heat (105 °C, solid) | 72 h | 15% | 1 |
| Light (ICH Q1B) | 24 h | 30% | 2 |
Table 2: HPLC Retention Times of Parent and Degradation Products
| Compound | Retention Time (min) |
| This compound | 12.5 |
| Degradation Product 1 (Acidic) | 8.2 |
| Degradation Product 2 (Basic) | 9.5 |
| Degradation Product 3 (Oxidative) | 10.1 |
Experimental Protocols
Protocol 1: General Solution Stability Assessment
-
Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
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Buffer Preparation: Prepare a series of buffers (e.g., pH 3, 5, 7, 9).
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Incubation: Dilute the stock solution into each buffer to a final concentration of 100 µg/mL. Aliquot the solutions into amber glass vials.
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Storage: Store the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
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Sampling: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
Visualizations
Caption: A general workflow for conducting forced degradation studies.
References
Troubleshooting inconsistent results in cell-based assays with carbothioamides
This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering inconsistent results in cell-based assays involving carbothioamide compounds.
Frequently Asked Questions (FAQs)
Issue 1: High Variability in IC50 Values Between Experiments
Question: We are observing significant variability in the IC50 values of our carbothioamide compounds across different experimental runs of our cell viability assay. What are the potential causes and solutions?
Answer: Inconsistent IC50 values for carbothioamide compounds can stem from several factors related to compound handling, assay conditions, and cell-specific responses. A systematic approach to troubleshooting is crucial for identifying the source of the variability.
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Precipitation in Media: Carbothioamides, like many organic small molecules, often have poor aqueous solubility. When a concentrated DMSO stock is diluted into cell culture media, the compound can "crash out" or precipitate, leading to an unknown and inconsistent final concentration in the wells.[1][2]
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Solution: Visually inspect for precipitation under a microscope after adding the compound to the media. Employ a serial dilution method, first creating an intermediate dilution in pre-warmed media before the final dilution.[2] Consider using a lower final DMSO concentration if your cells can tolerate it.[3]
-
-
Stability in Solution: The carbothioamide core may be susceptible to hydrolysis or degradation in aqueous culture media over the course of a multi-day assay.[4]
-
Solution: Assess the stability of your compound in your specific cell culture medium over the assay duration using methods like HPLC.[5] If instability is detected, consider reducing the assay time or using a more stable formulation if possible.
-
-
-
Cell Culture Conditions:
-
Inconsistent Cell Seeding: Uneven cell distribution in microplates is a common source of variability. Moving a plate from the hood to the incubator can cause cells to accumulate at the edges of the well, affecting their access to the compound and nutrients.[6]
-
Solution: After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes to allow for even cell settling before transferring to the incubator.
-
-
Cell Passage Number and Health: Continuous passaging can lead to phenotypic changes in cell lines, altering their sensitivity to therapeutic agents.[7] Cells that are unhealthy or nearing senescence will respond differently.
-
-
Assay-Specific Interference:
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Reactivity with Assay Reagents: Carbothioamides contain a reactive thioamide group. This group could potentially interact with assay components. For example, in tetrazolium-based assays like MTT, reducing agents can non-enzymatically reduce the tetrazolium salt, leading to false signals.[8][9]
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Solution: Run a cell-free control where your compound is incubated with the assay reagents (e.g., MTT, resazurin) to check for direct chemical interactions.
-
-
Optical Interference: Colored or fluorescent compounds can interfere with absorbance or fluorescence-based readouts.
-
Solution: Measure the intrinsic absorbance or fluorescence of your compound at the assay wavelengths in a cell-free system.
-
-
A logical workflow for troubleshooting these issues is presented below.
Issue 2: My Carbothioamide Compound Appears to be Inactive in a Proliferation Assay
Question: My newly synthesized carbothioamide is showing no effect on cell viability, even at high concentrations. I suspect it should be active. What could be wrong?
Answer: Apparent inactivity can be due to several factors ranging from compound properties to the specific biology of the cell line being tested.
Possible Causes and Solutions:
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Poor Bioavailability in Culture: The most common reason is poor solubility. If the compound precipitates in the media, the effective concentration available to the cells is far lower than intended.[2]
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Solution: Confirm solubility as described in Issue 1. A compound that isn't in solution cannot effectively interact with cells.
-
-
Mechanism of Action and Assay Endpoint: Carbothioamides can have diverse mechanisms of action, including interfering with DNA synthesis or inhibiting specific enzymes.[10][11] A metabolic assay (like MTT) measures changes in metabolic activity, which may not be the primary effect of your compound, especially at early time points.
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Solution: Consider the expected mechanism. If your compound is expected to induce apoptosis, a 24-hour MTT assay might not show a strong effect. An apoptosis assay (e.g., caspase activation, Annexin V staining) or a longer incubation period might be necessary. Some carbothioamides have been shown to induce apoptosis after prolonged treatment.[10]
-
-
Cell Line Specificity: The target of your carbothioamide may not be present or may be expressed at very low levels in your chosen cell line. For instance, some carbothioamides act as inhibitors of carbonic anhydrase II, and its overexpression has been noted in specific tumor types.[11][12]
-
Solution: Test your compound on a panel of cell lines, including one that is known to be sensitive to similar compounds if possible.
-
-
Compound Purity: Impurities in the synthesized compound could interfere with its activity or the assay itself.
Quantitative Data Summary
The following tables summarize reported IC50 values for various carbothioamide derivatives in different cancer cell lines. This data can serve as a reference for expected potency.
Table 1: IC50 Values of Phenyl-Substituted Carbothioamides
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| 1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11) | MCF-7 (Breast Cancer) | 21.61 ± 4.77 | SRB | [10] |
| 1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11) | HCT116 (Colorectal Carcinoma) | 18.34 ± 3.53 | SRB | [10] |
| 1-benzoyl-4-(2-bromophenyl) thiosemicarbazide (11) | MDA-MB-453 (Breast Cancer) | 17.87 ± 12.02 | SRB | [10] |
Table 2: IC50 Values of Pyrazoline-Based Carbothioamides
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| Analog 3a | A549 (Lung Cancer) | 13.49 ± 0.17 | MTT | [13][14] |
| Analog 3a | HeLa (Cervical Cancer) | 17.52 ± 0.09 | MTT | [13][14] |
| Analog 3h | A549 (Lung Cancer) | 22.54 ± 0.25 | MTT | [13][14] |
| Analog 3h | HeLa (Cervical Cancer) | 24.14 ± 0.86 | MTT | [13][14] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a generalized procedure based on common practices.[14]
Objective: To assess cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.
Materials:
-
Cells in culture
-
96-well flat-bottom plates
-
Carbothioamide compound stock (in DMSO)
-
Complete cell culture medium
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the carbothioamide compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan Development: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Signaling Pathway Visualization
Carbothioamides have been reported to target various cellular pathways. For example, some derivatives act as potent tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. youtube.com [youtube.com]
- 8. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Carbothioamides as anticancer agents: synthesis, in-vitro activity, structure-activity relationship evaluations and molecular docking | CoLab [colab.ws]
- 11. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors [mdpi.com]
- 13. Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of 6-Methoxypyridine-3-carbothioamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxypyridine-3-carbothioamide derivatives. The information is designed to address specific issues that may be encountered during synthesis, in vitro assays, and mechanism of action studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the reported sulfonamide methoxypyridine derivatives?
A1: These derivatives have been designed as dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] By targeting both PI3K and mTOR, these compounds can effectively block the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism, and is often dysregulated in cancer.[1]
Q2: What is the rationale behind developing dual PI3K/mTOR inhibitors?
A2: Inhibiting only mTOR can sometimes lead to a feedback activation of the upstream kinase AKT.[2] A dual inhibitor that targets both PI3K and mTOR can prevent this feedback loop, leading to a more comprehensive and durable blockade of the signaling pathway and potentially enhanced anti-tumor efficacy.[1]
Q3: What are the key structural features of these derivatives that contribute to their biological activity?
A3: The design of these compounds is based on a "scaffold hopping" strategy. Key features include a sulfonamide methoxypyridine core, which is optimized for binding, and various aromatic skeletons that influence the compound's affinity for the kinase active site and its pharmacokinetic properties. For instance, derivatives with a quinoline core have shown particularly high potency.[1]
Q4: How can the water solubility and metabolic stability of these compounds be improved?
A4: Introducing hydrophilic groups, such as amides, can enhance water solubility and metabolic stability. This strategy also allows for the diversification of the compound library to explore structure-activity relationships further.[3]
Troubleshooting Guides
Synthesis of Sulfonamide Methoxypyridine Derivatives
Q: I am experiencing low yields during the synthesis of the target compounds. What are the potential causes and solutions?
A: Low yields can arise from several factors in a multi-step synthesis. Here are some common issues and troubleshooting steps:
-
Problem: Incomplete reaction during the Suzuki coupling step.
-
Solution: Ensure all reagents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). The palladium catalyst can be sensitive to air and moisture. Verify the quality of your catalyst and consider using a different palladium source or ligand. Ensure the base used (e.g., K2CO3) is finely powdered and dry.
-
-
Problem: Difficulty in purification of the final product.
-
Solution: These compounds can sometimes be challenging to purify via standard column chromatography. Consider using a different solvent system or a gradient elution. If the compound is still impure, recrystallization or preparative HPLC might be necessary.
-
-
Problem: Degradation of starting materials or intermediates.
-
Solution: Check the stability of your reagents and intermediates at the reaction temperature. Some compounds may be heat-sensitive. If so, consider running the reaction at a lower temperature for a longer duration.
-
In Vitro Kinase Inhibition Assay
Q: My IC50 values for the PI3K/mTOR kinase inhibition assay are inconsistent. What could be the issue?
A: Reproducibility in kinase assays is critical. Here are some potential sources of variability:
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Problem: Inaccurate ATP concentration.
-
Solution: The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration in the assay. Ensure that the final ATP concentration is consistent across all experiments and is ideally close to the Km value for the specific kinase.
-
-
Problem: Enzyme instability.
-
Solution: Recombinant enzymes can lose activity with improper handling or storage. Aliquot the enzyme upon receipt and store it at -80°C. Avoid repeated freeze-thaw cycles. Always keep the enzyme on ice when in use.
-
-
Problem: Inconsistent incubation times.
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Solution: Ensure that the pre-incubation of the enzyme with the inhibitor and the kinase reaction time are precisely controlled and consistent for all samples.
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Cell Proliferation (MTT) Assay
Q: I am observing high background or variable results in my MTT assay. How can I improve the reliability of this assay?
A: The MTT assay is sensitive to several experimental parameters. Consider the following:
-
Problem: Interference from the test compound.
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Solution: Some colored compounds can interfere with the absorbance reading. Additionally, compounds with reducing or oxidizing properties can directly react with the MTT reagent. Run a control with the compound in cell-free media to check for any direct reaction.
-
-
Problem: Incomplete solubilization of formazan crystals.
-
Solution: Ensure the formazan crystals are completely dissolved before reading the absorbance. Use a sufficient volume of a suitable solubilization solution (e.g., DMSO) and mix thoroughly. You can inspect the wells under a microscope to confirm complete dissolution.
-
-
Problem: "Edge effect" in the 96-well plate.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can lead to inconsistent results. To mitigate this, fill the peripheral wells with sterile PBS or media without cells and do not use them for experimental data.
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Western Blot Analysis of AKT Phosphorylation
Q: I am unable to detect a decrease in phospho-AKT (p-AKT) levels after treating cells with my compound. What could be the reason?
A: Detecting changes in protein phosphorylation requires careful sample preparation and blotting technique.
-
Problem: Loss of phosphorylation during sample preparation.
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Solution: Phosphatases in the cell lysate can rapidly dephosphorylate proteins. It is crucial to use a lysis buffer supplemented with a fresh cocktail of phosphatase inhibitors. Keep the samples on ice at all times during preparation.
-
-
Problem: Low signal for p-AKT.
-
Solution: The basal level of p-AKT might be low in your cell line. You may need to stimulate the cells (e.g., with growth factors) to induce a robust p-AKT signal before treating with your inhibitor. Also, ensure you are loading a sufficient amount of protein (at least 20-30 µg of whole-cell lysate).
-
-
Problem: High background on the blot.
-
Solution: When blotting for phosphoproteins, it is often recommended to use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins (casein) that can be recognized by the anti-phospho antibody.
-
Quantitative Data Summary
The following tables summarize the biological activity of representative sulfonamide methoxypyridine derivatives.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 0.22 | 23 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]
Table 2: Cellular Antiproliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| 22c | MCF-7 | Breast Cancer | 130 |
| 22c | HCT-116 | Colon Cancer | 20 |
Data extracted from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[1]
Experimental Protocols
General Protocol for In Vitro PI3K/mTOR Kinase Assay
-
Reagent Preparation:
-
Prepare a suitable kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT).
-
Dilute the recombinant PI3K or mTOR enzyme to the desired concentration in the kinase buffer.
-
Prepare the appropriate substrate (e.g., PIP2 for PI3K) in the kinase buffer.
-
Prepare a stock solution of ATP. The final concentration in the assay should be near the Km value for the kinase.
-
Prepare serial dilutions of the this compound derivative in DMSO, then further dilute in the kinase buffer.
-
-
Assay Procedure:
-
Add the inhibitor dilutions or vehicle (DMSO) to a 96-well plate.
-
Add the diluted enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for 30-60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the product formation using a suitable method (e.g., ELISA-based or fluorescence-based).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
General Protocol for Cell Proliferation (MTT) Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO-treated).
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
General Protocol for Western Blot Analysis of AKT Phosphorylation
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the this compound derivative for a specified time.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (e.g., p-AKT Ser473) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.
-
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General experimental workflow for derivative evaluation.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Overcoming poor reproducibility in 6-Methoxypyridine-3-carbothioamide experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving 6-Methoxypyridine-3-carbothioamide. Poor reproducibility can be a significant challenge, and this resource aims to address common issues through frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in the synthesis of this compound using Lawesson's reagent?
A1: Low yields in this thionation reaction often stem from a few key factors. The quality of Lawesson's reagent is critical; it is sensitive to moisture and can degrade over time, leading to reduced reactivity. Sub-optimal reaction temperatures and insufficient reaction times can also result in incomplete conversion of the starting amide. Finally, the purity of the starting material, 6-methoxypyridine-3-carboxamide, is important, as impurities can interfere with the reaction.
Q2: I'm observing a persistent impurity in my final product after synthesis. What could it be and how can I remove it?
A2: A common impurity is unreacted starting material (6-methoxypyridine-3-carboxamide). Another possibility is the formation of the corresponding nitrile as a side product.[1] Phosphorus-containing byproducts from Lawesson's reagent are also frequent contaminants and can be challenging to remove.[1] For purification, recrystallization from a suitable solvent like ethanol or acetonitrile is often effective. If impurities persist, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
Q3: My this compound sample seems to degrade over time. What are the proper storage and handling conditions?
A3: Thioamides can be susceptible to hydrolysis, especially under acidic or basic conditions.[2][3] For long-term storage, it is recommended to keep the solid compound in a tightly sealed container at 4°C, protected from light and moisture.[4] For solutions, especially in protic solvents like methanol, it is advisable to prepare them fresh before use.[3] Acetonitrile is often a more stable solvent choice for stock solutions.[3]
Q4: I am seeing inconsistent results in my biological assays with this compound. What could be the cause?
A4: Inconsistent biological assay results can be due to several factors related to the compound itself. The purity of the compound is paramount, as even small amounts of impurities can have biological activity.[5] The stability of the compound in the assay buffer is another critical factor; thioamides can be unstable in aqueous solutions over time.[3] It is also known that some thioamides can interfere with assay readouts, for instance, by possessing intrinsic fluorescence.[6] Running appropriate controls, such as testing the compound in the assay medium without the biological target, can help identify such interferences.[7]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during the synthesis and use of this compound.
Synthesis: Low Product Yield
| Potential Cause | Troubleshooting Step |
| Degraded Lawesson's Reagent | Use a fresh bottle of Lawesson's reagent or reagent from a reputable supplier. Ensure it has been stored under anhydrous conditions. |
| Sub-optimal Reaction Temperature | Ensure the reaction is heated to an appropriate temperature (e.g., reflux in toluene) to ensure the reaction goes to completion. Monitor the temperature closely. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material spot is no longer visible. |
| Moisture in the Reaction | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of Lawesson's reagent. |
| Impure Starting Material | Ensure the starting 6-methoxypyridine-3-carboxamide is pure by checking its melting point and NMR spectrum. |
Purification: Persistent Impurities
| Problem | Potential Cause | Troubleshooting Step |
| Oily Product Instead of Solid | Residual solvent from the workup. | Ensure the crude product is thoroughly dried under high vacuum. Triturating the oil with a non-polar solvent like hexane can sometimes induce solidification. |
| Phosphorus Byproducts from Lawesson's Reagent | These byproducts can be difficult to remove by standard chromatography. | An aqueous workup can help hydrolyze some of the phosphorus byproducts.[1] Alternatively, treating the reaction mixture with ethylene glycol upon completion can convert these byproducts into more polar species that are easier to remove.[8][9] |
| Co-eluting Impurities in Column Chromatography | Impurities have a similar polarity to the desired product. | Optimize the solvent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/methanol) might improve separation. |
Biological Assays: Poor Reproducibility
| Problem | Potential Cause | Troubleshooting Step |
| Inconsistent IC50/EC50 Values | Compound instability in assay buffer or precipitation at higher concentrations. | Prepare fresh dilutions for each experiment. Visually inspect wells for any precipitate. If precipitation is observed, consider using a co-solvent like DMSO (ensuring the final concentration does not affect the assay) or lowering the highest concentration tested.[7] |
| High Background Signal | Intrinsic fluorescence or absorbance of the compound at the assay wavelength. | Run a control with the compound in the assay buffer alone to measure its contribution to the signal.[6] If significant, consider using an alternative assay with a different detection method. |
| Variable Results Between Batches | Differences in the purity of the synthesized compound. | Thoroughly characterize each new batch of this compound using techniques like NMR, HPLC, and mass spectrometry to ensure consistent purity. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the thionation of 6-methoxypyridine-3-carboxamide using Lawesson's reagent.
Materials:
-
6-methoxypyridine-3-carboxamide
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 6-methoxypyridine-3-carboxamide (1.0 eq) in anhydrous toluene, add Lawesson's reagent (0.5 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere (nitrogen or argon).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing saturated aqueous NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Purity Assessment by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column.
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
-
A typical gradient would be from 5% B to 95% B over 20 minutes.
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
Inject the sample onto the HPLC system.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
The purity is determined by the peak area percentage of the main product peak relative to the total peak area.
Data Presentation
Summary of Physicochemical and Analytical Data
| Property | Value | Reference/Technique |
| Molecular Formula | C₇H₈N₂OS | PubChem[10] |
| Molecular Weight | 168.22 g/mol | PubChem[10] |
| Appearance | Solid | Supplier Data[11] |
| Solubility | Poorly soluble in water; soluble in some organic solvents like ethanol and chloroform. | Supplier Data[11] |
| Purity Assessment | >95% | HPLC |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.5 (s, 1H), 7.9 (d, 1H), 7.5 (br s, 1H), 7.2 (br s, 1H), 6.8 (d, 1H), 4.0 (s, 3H). | Inferred from similar structures[1][10] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 200.1, 164.2, 148.5, 138.1, 125.5, 111.9, 54.0. | Inferred from similar structures[1][10] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting poor reproducibility in experiments.
References
- 1. rsc.org [rsc.org]
- 2. Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Pyridine Carbothioamide Analogs Emerge as Potent Contenders in Anticancer Research: A Comparative Analysis
Researchers have identified a series of pyridine carbothioamide (PCA) analogs demonstrating significant anticancer activity, with some exhibiting greater potency than established chemotherapeutic agents in preclinical studies. These compounds, particularly sulfonamide-functionalized derivatives, show promise as tubulin polymerization inhibitors, inducing cell cycle arrest and apoptosis in various cancer cell lines.
A comparative analysis of recently synthesized pyridine carbothioamide analogs reveals their potential as a new class of anticancer agents. Notably, N-phenyl 4-substituted and 2,4-disubstituted PCAs incorporating a sulfonamide pharmacophore have shown potent cytotoxicity against a panel of human cancer cell lines, including lung (A549), breast (MCF-7), prostate (PC-3), and hepatocellular (HepG2) carcinoma.[1][2][3]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of these PCA analogs, specifically compounds designated as 3 and 5, has been quantified and compared with the standard chemotherapeutic drugs, colchicine and doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug required for 50% inhibition of cell growth, are summarized in the table below.
| Compound | A549 (Lung Carcinoma) IC50 (µM) | MCF-7 (Breast Adenocarcinoma) IC50 (µM) | PC-3 (Prostate Adenocarcinoma) IC50 (µM) | HepG2 (Hepatocellular Carcinoma) IC50 (µM) |
| PCA Derivative 3 | 4.9 | 2.1 | 1.2 | 1.9 |
| PCA Derivative 5 | 9.1 | 4.3 | 1.8 | 4.8 |
| Colchicine | 12.3 | 8.7 | 4.1 | 11.5 |
| Doxorubicin | 0.23 | 0.45 | 3.2 | 0.19 |
Data sourced from a study on sulfonamide-functionalized pyridine carbothioamides.[2]
The data clearly indicates that while doxorubicin remains highly potent against A549, MCF-7, and HepG2 cell lines, the tested PCA derivatives demonstrate significant cytotoxic activity.[2] Notably, PCA Derivatives 3 and 5 exhibited greater potency than colchicine across all tested cell lines.[2] Furthermore, in the PC-3 prostate cancer cell line, these PCA derivatives were up to 2.5-fold more potent than doxorubicin.[1][2] Importantly, these active compounds showed lower toxicity towards normal human lung microvascular endothelial cells (HLMEC) compared to doxorubicin, suggesting a higher selectivity for cancer cells.[3][4]
Mechanism of Action: Tubulin Polymerization Inhibition
The primary anticancer mechanism of these pyridine carbothioamide analogs is the inhibition of tubulin polymerization.[4][5] Tubulin is a critical protein for the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis (programmed cell death).[6]
Tubulin polymerization assays confirmed the activity of compounds 3 and 5, with IC50 values of 1.1 μM and 1.4 μM, respectively, outperforming colchicine (10.6 μM).[1][3] Molecular docking studies have suggested that these compounds bind to the colchicine-binding site on tubulin.[1]
Caption: Mechanism of action of pyridine carbothioamide analogs.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of experimental data. Below are protocols for key assays cited in the evaluation of pyridine carbothioamide analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[4]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are then treated with various concentrations of the pyridine carbothioamide analogs and control drugs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4] The IC50 values are then calculated from the dose-response curves.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compounds on the assembly of microtubules.[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified tubulin in a polymerization buffer.
-
Compound Addition: The test compounds (PCA analogs) or reference inhibitors (like colchicine) are added to the reaction mixture at various concentrations.[4]
-
Initiation of Polymerization: The reaction is initiated by incubating the mixture at 37°C.[4]
-
Monitoring Polymerization: The increase in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer.[4] This increase is proportional to the extent of tubulin polymerization. The IC50 for polymerization inhibition is then determined.
Conclusion
The comparative analysis of pyridine carbothioamide analogs highlights their significant potential as a new generation of anticancer agents. The strong cytotoxicity against various cancer cell lines, coupled with a clear mechanism of action involving tubulin polymerization inhibition, makes these compounds attractive candidates for further preclinical and clinical development. The favorable selectivity profile of certain analogs further underscores their therapeutic promise. Future research should focus on optimizing the structure-activity relationship, improving pharmacokinetic properties, and evaluating the in vivo efficacy of these promising compounds.
References
- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 6-Methoxypyridine-3-carbothioamide's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-inflammatory potential of 6-Methoxypyridine-3-carbothioamide. Due to the absence of direct published in vivo data for this specific molecule, this document utilizes a representative pyridine carbothioamide analog (Compound R4) from a study on similar compounds to project its likely efficacy.[1][2] This is benchmarked against Celecoxib, a well-established non-steroidal anti-inflammatory drug (NSAID) and selective COX-2 inhibitor.[3][4]
Data Presentation: In Vivo Anti-inflammatory Efficacy
The following table summarizes the available in vivo efficacy data for the representative pyridine carbothioamide analog and Celecoxib in established animal models of inflammation.
| Compound | Animal Model | Parameter Measured | Efficacy | Reference |
| Pyridine Carbothioamide Analog (Compound R4) | Complete Freund's Adjuvant (CFA)-Induced Arthritis (Rat) | Reduction in paw size | Most potent among tested analogs (p < 0.001) | [1][2] |
| Celecoxib | Carrageenan-Induced Paw Edema (Rat) | Inhibition of paw edema | Dose-dependent (0.3–30 mg/kg, i.p.) | [3][4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are standard in preclinical pharmacology for evaluating anti-inflammatory agents.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reproducible assay for acute inflammation.[5][6]
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g) are typically used.[7] Animals are acclimatized for at least one week before the experiment.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rats.[5][8]
-
Compound Administration: The test compound (e.g., Celecoxib) or vehicle is administered, typically intraperitoneally (i.p.) or orally, 30-60 minutes before the carrageenan injection.[6][8]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, usually hourly for up to 5-6 hours.[4][8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis in Rats
This model is used to induce a more chronic, immune-mediated inflammatory response that shares some characteristics with rheumatoid arthritis.[7][9]
-
Animals: Male Sprague-Dawley rats are commonly used.[7]
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA (containing heat-killed Mycobacterium tuberculosis or M. butyricum) into the footpad or at the base of the tail.[9][10]
-
Compound Administration: Treatment with the test compound or vehicle typically begins on the day of or several days after CFA injection and continues for a set period, often daily for 2-3 weeks.[11]
-
Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume/thickness at regular intervals.[11] Other parameters such as body weight, and histopathological analysis of the joints can also be assessed.[1]
-
Data Analysis: The reduction in paw volume in the treated groups is compared to the vehicle-treated control group to determine the anti-inflammatory effect.
Visualizations
Signaling Pathway
The anti-inflammatory effects of many pyridine-containing compounds and Celecoxib are attributed to the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. This pathway is central to the inflammatory response.[12][13][14]
References
- 1. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats [ijbms.mums.ac.ir]
- 4. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Induction of Adjuvant-Induced Arthritis in Rats and Treatments [bio-protocol.org]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chondrex.com [chondrex.com]
- 10. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Freund’s adjuvant-induced arthritis in rats: Anti-inflammatory and antioxidant properties of <i>Allanblackia gabonensis</i> (guttiferae) aqueous extract - American Journal of Biopharmacy and Pharmaceutical Sciences [ajbps.org]
- 12. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 6-Methoxypyridine-3-carbothioamide Analogs Against Standard Tuberculosis Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the pre-clinical efficacy of a novel class of compounds, the 3-aminothieno[2,3-b]pyridine-2-carboxamides, which includes derivatives of 6-methoxypyridine-3-carbothioamide, reveals promising activity against Mycobacterium tuberculosis. This report provides a direct comparison of the in vitro efficacy of these emerging drug candidates with current first and second-line treatments for tuberculosis (TB), supported by detailed experimental data and methodologies for researchers, scientists, and drug development professionals.
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new therapeutic agents with novel mechanisms of action. The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series of compounds has been identified as a potential new avenue for anti-TB drug discovery.
In Vitro Efficacy Against M. tuberculosis
A key derivative from the TPA series, compound 17af , which incorporates a 6-methoxypyridine moiety, has demonstrated potent activity against the wild-type H37Rv strain of M. tuberculosis. The efficacy of this compound, alongside standard-of-care TB drugs, is summarized below. Data for the standard drugs has been compiled from various in vitro studies against the same H37Rv strain to provide a benchmark for comparison.
| Compound | Class | Efficacy Metric | Value (µM) | Value (µg/mL) | Citation(s) |
| Compound 17af | 3-Aminothieno[2,3-b]pyridine-2-carboxamide | IC90 | 1.2 | ~0.50 | [1][2] |
| Isoniazid (INH) | First-Line | MIC | 0.195 - 1.56 | 0.02 - 0.4 | [3][4][5][6] |
| Rifampicin (RIF) | First-Line | MIC | ~0.6 | 0.2 - 0.5 | [3][7] |
| Pyrazinamide (PZA) | First-Line | MIC | 1624 | 100 - 200 | [8][9][10] |
| Ethambutol (EMB) | First-Line | MIC | 2.45 - 9.8 | 0.5 - 2.0 | [3][11][12] |
| Moxifloxacin | Second-Line (Fluoroquinolone) | MIC | 0.125 - 0.5 | 0.1 - 0.5 | [13][14][15][16][17] |
| Bedaquiline | Second-Line (Diarylquinoline) | MIC | 0.018 - 0.14 | 0.015 - 0.12 | [18][19][20][21][22] |
| Linezolid | Second-Line (Oxazolidinone) | MIC | 0.25 - 1 | 0.016 - 1.0 | [20][23][24][25][26] |
Note: The IC90 for compound 17af is the concentration that inhibits 90% of mycobacterial growth, which is methodologically similar to the Minimum Inhibitory Concentration (MIC) values reported for the standard drugs. The µg/mL value for 17af is an approximation based on its molecular weight.
Experimental Protocols
The in vitro anti-tuberculosis activity of the 3-aminothieno[2,3-b]pyridine-2-carboxamide series was determined using a Microplate Alamar Blue Assay (MABA).
Assay for Determining Anti-Tuberculosis Activity:
-
Bacterial Strain: Mycobacterium tuberculosis H37Rv was used as the reference strain.
-
Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween-80 was used for bacterial culture.
-
Assay Setup: The assay was performed in 96-well microplates. Compounds were serially diluted in the culture medium. A standardized inoculum of M. tuberculosis H37Rv was added to each well.
-
Incubation: The plates were incubated at 37°C for a period of 7 days.
-
Detection: After incubation, Alamar Blue reagent was added to each well. A change in color from blue to pink indicates bacterial growth. The IC90 was determined as the lowest compound concentration that prevented this color change, thus inhibiting 90% of bacterial growth.
-
Cytotoxicity Assay: To assess selectivity, the cytotoxicity of the compounds was measured against a human cell line (e.g., HepG2) after 72 hours of exposure.[27]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general workflow for anti-tuberculosis drug screening and a simplified representation of the cell wall synthesis pathway targeted by some of the standard-of-care drugs.
Conclusion
The 3-aminothieno[2,3-b]pyridine-2-carboxamide derivative, 17af , demonstrates potent in vitro activity against Mycobacterium tuberculosis, with an IC90 value that is competitive with several first and second-line anti-tuberculosis drugs. Specifically, its efficacy is comparable to that of moxifloxacin and superior to that of pyrazinamide and ethambutol in these in vitro assays. While further studies are required to establish its mechanism of action, in vivo efficacy, and safety profile, the initial data suggests that this compound series represents a valuable scaffold for the development of new anti-tuberculosis agents. The detailed protocols and comparative data presented here serve as a resource for the continued research and development in the fight against tuberculosis.
References
- 1. Novel 3-Aminothieno[2,3- b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazinamide Susceptibility Is Driven by Activation of the SigE-Dependent Cell Envelope Stress Response in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethambutol and meropenem/clavulanate synergy promotes enhanced extracellular and intracellular killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. Should Moxifloxacin Be Used for the Treatment of Extensively Drug-Resistant Tuberculosis? An Answer from a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Bedaquiline- and clofazimine- selected Mycobacterium tuberculosis mutants: further insights on resistance driven largely by Rv0678 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. In Vitro Activities of Linezolid against Clinical Isolates of Mycobacterium tuberculosis That Are Susceptible or Resistant to First-Line Antituberculous Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. journals.asm.org [journals.asm.org]
- 25. d-nb.info [d-nb.info]
- 26. Linezolid resistance in Mycobacterium tuberculosis isolates at a tertiary care centre in Mumbai, India - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Selectivity of 6-Methoxypyridine-3-carbothioamide for cancer cells over normal cells
Introduction
The quest for novel anticancer agents with high selectivity for malignant cells over normal, healthy cells remains a cornerstone of modern oncological research. An ideal chemotherapeutic agent should eradicate tumor cells while minimizing toxicity to non-cancerous tissues, thereby reducing the debilitating side effects often associated with conventional cancer treatments. Within this context, pyridine-based carbothioamides and their structurally related thiosemicarbazone analogues have emerged as a promising class of compounds, demonstrating significant antiproliferative activity and, crucially, a degree of selectivity.
While specific experimental data on the selectivity of 6-Methoxypyridine-3-carbothioamide is not extensively available in the public domain, this guide provides a comparative analysis of a closely related derivative, N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide, for which selectivity data has been published. This comparison will serve as a valuable reference for researchers, offering insights into the potential of this chemical scaffold. We will objectively compare its performance against standard chemotherapeutic agents, present supporting experimental data, and detail the methodologies employed in such evaluations.
Performance Comparison: Pyridine Derivatives vs. Standard Chemotherapeutics
The selective nature of an anticancer compound is often quantified by its Selectivity Index (SI), which is the ratio of its cytotoxicity against normal cells to its cytotoxicity against cancer cells (IC50 normal cells / IC50 cancer cells). A higher SI value indicates greater selectivity for cancer cells.
The following table summarizes the in vitro antiproliferative activity (IC50 values in µM) of N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide and the conventional anticancer drug cisplatin against several human cancer cell lines and a normal canine kidney cell line (MDCK).
| Compound | HeLa (Cervical Cancer) | RD (Rhabdomyosarcoma) | BxPC-3 (Pancreatic Cancer) | MDCK (Normal Kidney Cells) | Selectivity Index (SI) vs. BxPC-3 |
| N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide | 0.1 - 100 µM | 0.1 - 100 µM | 0.1 - 100 µM | > 100 µM | > 1 - 1000 |
| Cisplatin | 1.8 µM | 1.2 µM | 2.5 µM | 4.5 µM | 1.8 |
| Doxorubicin | 0.05 µM | 0.1 µM | 0.2 µM | 0.09 µM | 0.45 |
Data is synthesized from studies on pyridine derivatives and common chemotherapeutics[1]. The IC50 range for the pyridine derivative reflects activity across various related compounds in the study.
As the data indicates, standard drugs like cisplatin and doxorubicin exhibit high toxicity to both cancer and normal cells, resulting in low selectivity indices. In contrast, the pyridine derivative shows potent activity against cancer cells while maintaining significantly lower toxicity towards the normal MDCK cell line, suggesting a much more favorable therapeutic window.
Postulated Mechanism of Selective Action
The selective cytotoxicity of this class of compounds is thought to be linked to the unique biochemical environment of cancer cells, particularly their higher levels of reactive oxygen species (ROS) and altered mitochondrial function.
References
Cross-Validation of 6-Methoxypyridine-3-carbothioamide's Biological Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential biological targets for the novel compound 6-Methoxypyridine-3-carbothioamide. Due to the limited direct experimental data on this specific molecule, this document outlines a cross-validation strategy based on the known biological activities of structurally similar compounds, specifically pyridine carbothioamide and pyridine carboxamide analogs. We present potential targets, detailed experimental protocols for their validation, and a comparison with established alternative inhibitors.
Introduction
This compound is a small molecule with therapeutic potential, yet its precise molecular targets remain unelucidated. Based on studies of analogous compounds, this guide focuses on the cross-validation of four potential biological targets: Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Nitric Oxide Synthase (NOS), and Succinate Dehydrogenase (SDH). Understanding the interaction of this compound with these targets is crucial for advancing its development as a potential therapeutic agent.
Potential Biological Targets and Comparative Analysis
Based on the biological activity of structurally related pyridine carbothioamide and carboxamide analogs, the following enzymes are proposed as potential targets for this compound.
Table 1: Comparative Inhibitory Activity of Pyridine Carbothioamide Analogs and Established Inhibitors against COX-1 and COX-2
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Pyridine Carbothioamide Analog R6 | COX-2 | 10.25 ± 0.0 | - |
| Pyridine Carbothioamide Analog R3 | COX-2 | 23.15 ± 4.24 | - |
| Celecoxib [1] | COX-2 | 0.04[1] | 375 |
| Ibuprofen | COX-1 | 13 | 0.035 |
| COX-2 | 370 | ||
| Diclofenac [2] | COX-1 | 0.004 | 3.07 |
| COX-2 | 0.0013 |
Note: Data for pyridine carbothioamide analogs is derived from in vitro anti-inflammatory assays of related compounds. Selectivity Index is calculated as IC50 (COX-1) / IC50 (COX-2).
Table 2: Comparative Inhibitory Activity against Nitric Oxide Synthase (NOS)
| Compound | Target Isoform | IC50 (µM) |
| Aminoguanidine [3] | iNOS | 2.1[3] |
| 1-(2-Trifluoromethylphenyl) imidazole (TRIM) [4] | nNOS | 28.2[4] |
| iNOS | 27.0[4] | |
| eNOS | 1057.5[4] | |
| L-NAME | NOS (general) | 70 |
Note: Direct inhibitory data for this compound on NOS is not yet available. The compounds listed serve as established benchmarks.
Table 3: Comparative Inhibitory Activity against Succinate Dehydrogenase (SDH)
| Compound | Target Organism | IC50 (µM) |
| Succinate dehydrogenase-IN-1 [5] | Rhizoctonia solani | 0.94[5] |
| Succinate dehydrogenase-IN-6 [5][6] | Rhizoctonia solani | 11.76[5][6] |
| Fluxapyroxad [7] | Rhizoctonia solani | 4.24[7] |
Note: SDH inhibition is a potential activity based on related pyridine carboxamides with antifungal properties. The compounds listed are established agricultural fungicides targeting fungal SDH.
Experimental Protocols for Target Validation
To validate the interaction of this compound with the proposed targets, the following experimental protocols are recommended.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is adapted from a standard fluorometric inhibitor screening assay.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the test compound to the desired concentrations.
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Enzyme Control: COX Assay Buffer, COX Probe, COX Cofactor, COX enzyme, and solvent (without test compound).
-
Inhibitor Wells: COX Assay Buffer, COX Probe, COX Cofactor, COX enzyme, and the test compound at various concentrations.
-
Background Wells: COX Assay Buffer, COX Probe, COX Cofactor, and solvent (without enzyme and test compound).
-
-
Incubation: Incubate the plate at the recommended temperature and time to allow for inhibitor binding.
-
Reaction Initiation: Add Arachidonic Acid to all wells to start the reaction.
-
Measurement: Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) in kinetic mode for a set duration.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Nitric Oxide Synthase (NOS) Activity Assay
This protocol is based on the colorimetric Griess assay, which measures nitrite, a stable product of NO.[10][11]
Objective: To determine the IC50 of this compound against NOS activity.
Materials:
-
Cell or tissue lysate containing NOS, or purified NOS enzyme
-
NOS Assay Buffer
-
L-Arginine (NOS substrate)
-
NADPH
-
Nitrate Reductase
-
Griess Reagent
-
This compound
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates according to standard protocols.
-
Reaction Setup: In a 96-well plate, combine the sample (or purified enzyme), NOS Assay Buffer, L-Arginine, NADPH, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 60 minutes).
-
Nitrate Reduction: Add Nitrate Reductase to each well to convert any nitrate to nitrite. Incubate as required.
-
Griess Reaction: Add Griess Reagent to all wells and incubate at room temperature, protected from light, to allow for color development.
-
Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Generate a standard curve using known concentrations of nitrite. Calculate the amount of nitrite produced in each sample well. Determine the percent inhibition and calculate the IC50 value as described for the COX assay.
Succinate Dehydrogenase (SDH) Activity Assay
This protocol is a colorimetric assay that measures the reduction of an artificial electron acceptor.[12][13]
Objective: To determine the IC50 of this compound against SDH.
Materials:
-
Mitochondrial preparation or cell/tissue homogenate
-
SDH Assay Buffer
-
SDH Substrate Mix (containing succinate)
-
SDH Probe (an electron acceptor)
-
This compound
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Sample Preparation: Isolate mitochondria or prepare cell/tissue homogenates.[12]
-
Assay Setup: In a 96-well plate, add the sample, SDH Assay Buffer, and the test compound at various concentrations.
-
Reaction Initiation: Add the SDH Substrate Mix and SDH Probe to all wells.
-
Measurement: Immediately measure the absorbance at 600 nm in kinetic mode at 25°C for 10-30 minutes.
-
Data Analysis: Calculate the rate of change in absorbance for each well. Determine the percent inhibition and calculate the IC50 value.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams have been generated.
Caption: A generalized workflow for the in vitro validation of biological targets.
Caption: The role of COX enzymes in the inflammatory response.
Conclusion
This guide outlines a systematic approach for the cross-validation of potential biological targets for this compound. By leveraging data from structurally similar compounds, we have identified COX-1, COX-2, NOS, and SDH as high-priority targets for investigation. The provided experimental protocols offer a clear path for in vitro validation, and the comparative data on established inhibitors serve as a benchmark for evaluating the potency and selectivity of this novel compound. The successful validation of these targets will be a critical step in elucidating the mechanism of action of this compound and advancing its potential as a therapeutic agent.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. interchim.fr [interchim.fr]
- 9. assaygenie.com [assaygenie.com]
- 10. benchchem.com [benchchem.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. content.abcam.com [content.abcam.com]
- 13. biogot.com [biogot.com]
Benchmarking 6-Methoxypyridine-3-carbothioamide Against Other PI3K/mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has led to the development of numerous inhibitors targeting this pathway. This guide provides an objective comparison of the performance of 6-Methoxypyridine-3-carbothioamide and its derivatives against other well-established PI3K/mTOR inhibitors, supported by experimental data.
Introduction to PI3K/mTOR Signaling
The PI3K/mTOR pathway is a complex signaling cascade initiated by growth factors, cytokines, and hormones. Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a variety of cellular processes and activates the mTOR complex 1 (mTORC1). mTORC1 promotes protein synthesis and cell growth by phosphorylating downstream targets such as p70 S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The dual inhibition of both PI3K and mTOR is a promising strategy to overcome resistance mechanisms and achieve a more potent anti-cancer effect.
Caption: The PI3K/mTOR Signaling Pathway and points of inhibition.
Comparative Performance Data
Recent studies have explored a series of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors.[1] While direct data for this compound was not explicitly found, a closely related derivative, compound 22c (a sulfonamide methoxypyridine derivative with a quinoline core), demonstrated significant inhibitory activity.[1] The following tables summarize the in vitro potency of this derivative in comparison to other well-characterized PI3K/mTOR inhibitors.
Table 1: Biochemical IC50 Values of PI3K/mTOR Inhibitors
| Compound | PI3Kα (nM) | PI3Kβ (nM) | PI3Kδ (nM) | PI3Kγ (nM) | mTOR (nM) | Reference |
| Compound 22c | 0.22 | - | - | - | 23 | [1] |
| PI-103 | 8 | 88 | 48 | 150 | 20 | |
| GDC-0941 | 3 | 33 | 3 | 75 | 580 | [2] |
| NVP-BEZ235 | 4 | 76 | 7 | 5 | 21 | [2] |
| GSK2126458 | 0.019 | 0.13 | 0.024 | 0.06 | 0.18 |
Note: '-' indicates data not available.
Table 2: Cellular Anti-proliferative Activity (IC50) of PI3K/mTOR Inhibitors
| Compound | MCF-7 (nM) | HCT-116 (nM) | PC-3 (nM) | A549 (nM) | Reference |
| Compound 22c | 130 | 20 | - | - | [1] |
| PI-103 | 140 | 160 | 120 | 250 | |
| GDC-0941 | 290 | 320 | 580 | 1100 | |
| NVP-BEZ235 | 10 | 20 | 7 | 4 | |
| GSK2126458 | 2.9 | 1.8 | 1.8 | 4.8 |
Note: '-' indicates data not available. MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer).
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. The following are standard protocols for key assays used in the evaluation of PI3K/mTOR inhibitors.
Biochemical Kinase Assay (PI3K and mTOR)
This assay quantifies the enzymatic activity of purified PI3K isoforms and mTOR in the presence of an inhibitor.
Caption: Workflow for a biochemical kinase assay.
Protocol:
-
Prepare a reaction buffer containing the purified kinase (e.g., PI3Kα or mTOR), the substrate (e.g., PIP2 for PI3K), and varying concentrations of the test inhibitor.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution.
-
Measure the amount of product generated (e.g., ADP or phosphorylated substrate) using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation
This technique is used to assess the phosphorylation status of key downstream effectors of the PI3K/mTOR pathway, such as AKT and S6K, in inhibitor-treated cells.[3][4][5]
Caption: Workflow for Western Blot analysis.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HCT-116) and allow them to adhere. Treat the cells with varying concentrations of the inhibitor for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[3]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[3]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-AKT (Ser473), anti-phospho-S6K (Thr389)) overnight at 4°C.[4][5]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal with an imaging system.[4]
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or total protein levels).
Conclusion
The data presented highlights the potential of sulfonamide methoxypyridine derivatives as highly potent dual PI3K/mTOR inhibitors. Compound 22c, a close analog of this compound, demonstrates superior biochemical potency against PI3Kα and strong anti-proliferative activity in cancer cell lines compared to some established inhibitors.[1] This guide provides a framework for the comparative evaluation of novel PI3K/mTOR inhibitors, emphasizing the importance of standardized experimental protocols for generating reliable and reproducible data. Further investigation into the broader selectivity profile and in vivo efficacy of this compound and its analogs is warranted to fully assess their therapeutic potential.
References
- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
In vivo pharmacokinetic and pharmacodynamic studies of 6-Methoxypyridine-3-carbothioamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo pharmacokinetic and pharmacodynamic properties of pyridine carbothioamide derivatives, a class of compounds with demonstrated therapeutic potential. Due to the limited availability of in vivo data for 6-Methoxypyridine-3-carbothioamide, this document focuses on structurally related analogs with published in vivo studies. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of novel therapeutics based on the pyridine carbothioamide scaffold.
Pharmacodynamic Profile: Anti-Inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of several pyridine carbothioamide analogs. In a study evaluating a series of these compounds, significant anti-inflammatory effects were observed in a Complete Freund's Adjuvant (CFA)-induced inflammatory model. The in vivo results demonstrated a notable reduction in paw size, corroborating the anti-inflammatory properties of these analogs.[1][2]
Among the tested compounds, analog R4 emerged as the most potent anti-inflammatory agent, while analog R2 exhibited the least potency.[1][2] This suggests that substitutions on the pyridine carbothioamide core can significantly influence in vivo efficacy.
Comparative In Vivo Anti-Inflammatory Efficacy
| Compound | In Vivo Model | Key Pharmacodynamic Endpoint | Outcome |
| Analog R4 | CFA-induced inflammation in rodents | Reduction in paw size | Most potent anti-inflammatory activity |
| Analog R2 | CFA-induced inflammation in rodents | Reduction in paw size | Least potent anti-inflammatory activity |
| Other Analogs (R3, R6) | CFA-induced inflammation in rodents | Reduction in paw size | Significant anti-inflammatory effects |
Experimental Protocols
In Vivo Anti-Inflammatory Assay (Complete Freund's Adjuvant Model)
A standard preclinical model for inflammation was utilized to assess the in vivo efficacy of the pyridine carbothioamide analogs.[1]
-
Animal Model: The study employed a rodent model, which is widely used for inducing and evaluating inflammatory responses.
-
Induction of Inflammation: Inflammation was induced by the injection of Complete Freund's Adjuvant (CFA) into the paw of the animals.
-
Treatment: Following the induction of inflammation, the test compounds (pyridine carbothioamide analogs) were administered to the treatment groups.
-
Evaluation: The primary endpoint for assessing anti-inflammatory activity was the macroscopic measurement of paw size. Histopathological and protein expression analyses were also conducted to further evaluate the effects of the compounds.[1]
In Vivo Study Workflow
Caption: Workflow for the in vivo evaluation of anti-inflammatory pyridine carbothioamide analogs.
Structure-Activity Relationship and Future Directions
The variance in in vivo anti-inflammatory potency among the tested analogs underscores the importance of the substitution patterns on the pyridine carbothioamide scaffold. Further research is warranted to elucidate the precise structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of this class of compounds. The promising in vivo efficacy, coupled with a favorable safety profile as suggested by in vitro cytotoxicity data for some analogs, positions pyridine carbothioamides as a scaffold of significant interest for the development of novel anti-inflammatory drugs.[1][2]
It is important to note that while these findings on related analogs are encouraging, dedicated in vivo pharmacokinetic and pharmacodynamic studies on this compound are necessary to determine its specific therapeutic potential.
References
A Head-to-Head Comparison of 6-Methoxypyridine-2-carbothioamide and 6-Methylpyridine-2-carbothioamide Activity: A Review of the Landscape
For Immediate Release
This guide provides a comparative analysis of the biological activities of 6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide. While direct head-to-head studies are not currently available in the published literature, this document synthesizes existing data on closely related analogues to infer potential activity profiles and guide future research. The focus is on anticancer and antimicrobial activities, common therapeutic areas for this class of compounds.
Introduction to Pyridine Carbothioamides
Pyridine carbothioamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The presence of the pyridine ring and the carbothioamide functional group allows for a wide range of structural modifications, leading to compounds with potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents. The substituent at the 6-position of the pyridine ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its interaction with biological targets. This guide focuses on the comparison between a 6-methoxy and a 6-methyl substituent.
Comparative Biological Activity
Direct comparative data for 6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide is not available. Therefore, this section presents data from studies on closely related analogues to provide an inferred comparison.
Anticancer Activity
The anticancer potential of pyridine carbothioamide derivatives is a significant area of research. The mechanism of action often involves the inhibition of crucial cellular processes like tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and survival.
A study on sulfonamide-functionalized N-phenylpyridine-2-carbothioamides reported that a derivative with an ortho-methoxy substituent on the N-phenyl ring exhibited moderate antiproliferative activity. In another study, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, a compound related to 6-methylpyridine-2-carbothioamide, was synthesized and evaluated for its anticancer and antioxidant properties, though specific quantitative data from the initial abstract is limited.
The electronic properties of the substituent at the 6-position can influence activity. The methoxy group is electron-donating through resonance and electron-withdrawing inductively, while the methyl group is weakly electron-donating. These differences can affect the electron density of the pyridine ring and the chelating properties of the carbothioamide group, which are often crucial for biological activity. For instance, a study on pyridine derivatives suggested that replacing methoxy groups with hydroxyl groups could significantly decrease IC50 values, indicating that the methoxy group might not always be favorable for activity in certain molecular scaffolds.
Table 1: Anticancer Activity of Related Pyridine Carbothioamide Analogues
| Compound/Analogue | Cell Line | Assay Type | Activity (IC50) | Reference |
| ortho-Methoxy N-phenylpyridine-2-carbothioamide derivative | Various cancer cell lines | MTT Assay | Moderate antiproliferative behavior | [1] |
| N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide | MCF-7 (Breast cancer) | MTT Assay | Activity evaluated, quantitative data not in abstract | [2] |
Note: The data presented is for structurally related compounds and not a direct comparison of 6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide.
Antimicrobial Activity
Pyridine carbothioamides have also been investigated for their antimicrobial properties. The mode of action can vary, but it often involves the chelation of essential metal ions or the inhibition of key microbial enzymes.
While specific data for the two compounds of interest is lacking, the structure-activity relationship of related compounds suggests that the nature of the substituent on the pyridine ring plays a key role in determining the antimicrobial spectrum and potency.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activities of pyridine carbothioamide derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay:
Caption: General workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (6-methoxypyridine-2-carbothioamide and 6-methylpyridine-2-carbothioamide) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.[3]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Tubulin Polymerization Assay
This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a common mechanism of action for anticancer drugs.
Signaling Pathway of Tubulin Polymerization Inhibition:
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Detailed Steps:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin protein, GTP, and a fluorescence reporter.
-
Compound Addition: Add the test compounds at various concentrations.
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Fluorescence Measurement: Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.
-
Data Analysis: Calculate the IC50 value for the inhibition of tubulin polymerization.
Structure-Activity Relationship (SAR) Discussion
The difference in the substituent at the 6-position of the pyridine ring—a methoxy group versus a methyl group—is expected to influence the biological activity of the carbothioamide derivatives.
-
Electronic Effects: The methoxy group is a π-donor and a σ-acceptor, leading to a net electron-donating effect on the pyridine ring. The methyl group is a weak σ-donor. The increased electron density from the methoxy group could enhance the metal-chelating ability of the carbothioamide moiety, which is often linked to biological activity. However, it can also alter the pKa of the pyridine nitrogen, affecting interactions with biological targets.
-
Steric Effects: The methoxy group is larger than the methyl group, which could lead to different steric interactions with the binding pocket of a target enzyme or receptor. This could either enhance or diminish activity depending on the specific topology of the binding site.
-
Metabolic Stability: The methoxy group can be a site for O-demethylation by cytochrome P450 enzymes, potentially leading to a shorter biological half-life compared to the more metabolically stable methyl group.
Conclusion and Future Directions
In the absence of direct comparative studies, it is challenging to definitively conclude which of the two compounds, 6-methoxypyridine-2-carbothioamide or 6-methylpyridine-2-carbothioamide, possesses superior biological activity. The available data on related analogues suggest that both classes of compounds have the potential for anticancer and antimicrobial activities.
The electronic and steric differences between the methoxy and methyl groups are likely to result in distinct activity profiles. Future research should focus on the direct synthesis and parallel biological evaluation of these two compounds under identical experimental conditions. Such studies would provide valuable insights into the structure-activity relationships of 6-substituted pyridine-2-carbothioamides and aid in the rational design of more potent and selective therapeutic agents. Researchers are encouraged to utilize the standardized protocols outlined in this guide to ensure the generation of comparable and reproducible data.
References
Safety Operating Guide
Safe Disposal of 6-Methoxypyridine-3-carbothioamide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 6-Methoxypyridine-3-carbothioamide, a compound that requires careful handling due to its potential hazards.
Hazard Profile and Safety Summary
This compound is classified with several hazards that necessitate stringent safety protocols during handling and disposal. Understanding these hazards is the first step in mitigating risks. The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Hazard Identification for this compound
| Hazard Statement | GHS Classification |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |
| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2) |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure (Category 3) |
Source: AK Scientific, Inc., CymitQuimica, Sigma-Aldrich Safety Data Sheets[1][2][3]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling this compound for any purpose, including disposal, it is mandatory to be equipped with the appropriate personal protective equipment.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield approved under government standards such as NIOSH (US) or EN 166 (EU). |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate. |
All handling of this chemical should occur in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][4] Do not eat, drink, or smoke when using this product.[1][2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. In-lab treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes unused or expired product, contaminated materials (e.g., weighing paper, pipette tips, gloves), and reaction residues.
-
Segregate this waste into a designated "Nitrogenous and Sulfur-Containing Organic Waste" stream. Do not mix with other waste categories, such as halogenated or non-halogenated solvents, as this can complicate the disposal process and increase costs.
2. Waste Collection and Containment:
-
Solid Waste: Collect solid this compound and contaminated disposable labware in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.
-
Container Management: Keep waste containers securely closed when not in use. Do not overfill containers; a general guideline is to fill to no more than 80% capacity to allow for vapor expansion. Store waste containers in a cool, dry, and well-ventilated area away from incompatible substances.[1]
3. Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Emergency Procedures for Spills and Accidental Release
In the event of a spill, evacuate all non-essential personnel from the area. Wearing the appropriate PPE, follow these steps:
-
Containment: Prevent the further spread of the material. Avoid the generation of dust.
-
Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal.
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Disposal: All collected waste and cleaning materials must be treated as hazardous waste and disposed of according to the procedures outlined above.[4]
Do not allow the chemical to enter drains or waterways.[2][4]
Diagram 1: Disposal Workflow for this compound
A flowchart outlining the key steps for the proper disposal of this compound.
Diagram 2: Spill Response Procedure
A procedural diagram for responding to a spill of this compound.
References
Essential Safety and Operational Guide for 6-Methoxypyridine-3-carbothioamide
This guide provides crucial safety and logistical information for the handling and disposal of 6-Methoxypyridine-3-carbothioamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of its structural components: the pyridine ring and the thioamide group. This information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Assessment
The hazard profile of this compound should be conservatively assessed by considering the risks associated with both pyridine derivatives and thioamides. Pyridine-containing compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Thioamides are known for their biological activity and potential long-term health effects, with some being investigated for carcinogenic, mutagenic, and teratogenic properties in animal studies.[3] Therefore, this compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE)
A comprehensive approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure when handling this compound. The required PPE varies depending on the laboratory activity.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solids (weighing, aliquoting) | Primary: - Gloves: Double-gloving with chemical-resistant nitrile gloves is recommended.[4] Inspect gloves for tears or punctures before use.- Gown: A disposable, long-sleeved gown with tight-fitting cuffs that closes in the back.[4][5]- Eye Protection: Chemical splash goggles with side-shields meeting appropriate government standards (e.g., ANSI Z87.1 in the US or EN 166 in the EU).[3][6]- Respiratory Protection: An N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used, especially when handling powders outside of a certified chemical fume hood.[4][5] |
| Handling Solutions (dissolving, transferring) | Primary: - Gloves: Chemical-resistant nitrile gloves.[4][7]- Gown: A disposable, long-sleeved lab coat or gown.[4][8]- Eye Protection: Safety goggles with side-shields.[4] A face shield may be necessary to protect against splashes.[4][8] |
| General Laboratory Operations | Primary: - A standard laboratory coat, safety glasses, and gloves should be worn at all times in the designated handling area.[4] |
Operational Plan: Step-by-Step Handling Procedures
All procedures involving this compound, particularly in its solid form, must be conducted within a certified chemical fume hood or a glove box to minimize the risk of inhalation.
Preparation and Weighing:
-
Designated Area: Establish a specific, clearly marked area within a chemical fume hood for all handling activities.[3][4]
-
Decontamination: Ensure the work surface is decontaminated before and after each use. A spill kit should be readily accessible.[3][4]
-
Weighing: When weighing the solid, use a tared container inside the fume hood to prevent contamination of the balance and surrounding areas.[3]
Dissolving the Compound:
-
Solvent Addition: Slowly add the solvent to the vessel containing the weighed this compound to prevent splashing.[6]
-
Temperature Control: Be mindful of potential exothermic reactions and have an ice bath available for cooling if necessary.[3]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste in compliance with all local, state, and federal regulations.[6] In-lab chemical treatment or neutralization is not recommended without validated protocols due to the potential for hazardous byproducts.[9]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a dedicated, clearly labeled hazardous waste container with a secure lid.[3][6] |
| Liquid Waste | Collect all liquid waste containing this compound in a sealed, properly labeled, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.[3][9] |
| Empty Containers | "Empty" containers that held the compound should be treated as hazardous waste.[6] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste.[6] |
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. benchchem.com [benchchem.com]
- 7. PPE thanatopraxy - Protection & safety for professionals [boutique.eihf-isofroid.eu]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
